Rufast
Description
Structure
3D Structure
Properties
CAS No. |
103833-18-7 |
|---|---|
Molecular Formula |
C26H21F6NO5 |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-[(E)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11+ |
InChI Key |
YLFSVIMMRPNPFK-VAWYXSNFSA-N |
SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C |
Isomeric SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C/C(=O)OC(C(F)(F)F)C(F)(F)F)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C |
Appearance |
Solid powder |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acrinathrin; Rufast; RU 38702; RU-38702; RU38702; |
Origin of Product |
United States |
Foundational & Exploratory
Rufast (Rupatadine Fumarate): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufast, with the active pharmaceutical ingredient rupatadine, is a second-generation, non-sedating antihistamine that exhibits a unique dual mechanism of action. It is a potent, long-acting antagonist of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor. This dual antagonism provides a comprehensive approach to the management of allergic and inflammatory conditions, distinguishing it from other agents in its class. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, mechanism of action, and key experimental protocols related to rupatadine.
Chemical Structure and Properties
Rupatadine is a synthetic molecule belonging to the piperidinyl-benzocycloheptapyridine class of compounds. Its chemical structure is characterized by a tricyclic benzocycloheptapyridine core linked to a piperidinylidene moiety, which in turn is N-substituted with a methyl-pyridinylmethyl group.
Table 1: Chemical Identifiers of Rupatadine
| Identifier | Value |
| IUPAC Name | 8-chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[1][2]cyclohepta[1,2-b]pyridine |
| CAS Number | 158876-82-5 (Rupatadine); 182349-12-8 (Rupatadine Fumarate) |
| Molecular Formula | C₂₆H₂₆ClN₃ (Rupatadine); C₃₀H₃₀ClN₃O₄ (Rupatadine Fumarate) |
| Molecular Weight | 415.96 g/mol (Rupatadine); 532.03 g/mol (Rupatadine Fumarate) |
| SMILES | Clc1cc2c(cc1)C(=C3CCN(CC3)Cc4cncc(c4)C)c5ncccc5CC2 |
Table 2: Physicochemical Properties of Rupatadine Fumarate
| Property | Value |
| Melting Point | 196-201 °C |
| Solubility | Insoluble in water; Soluble in methanol and ethanol; Very slightly soluble in chloroform.[3] |
| pKa | pKa1 (pyridine in side chain): 3.45 ± 0.07pKa2 (pyridine in tricycle): 4.72 ± 0.06pKa3 (tertiary aliphatic amine): 6.75 ± 0.07[4] |
| LogP (Octanol/Water) | 5.037[4] |
Pharmacokinetic Properties (ADME)
Rupatadine is rapidly absorbed after oral administration and undergoes extensive metabolism. Its pharmacokinetic profile supports a once-daily dosing regimen.
Table 3: Pharmacokinetic Parameters of Rupatadine
| Parameter | Value |
| Absorption (Tmax) | Approximately 0.75 - 1 hour.[1] |
| Distribution | High plasma protein binding (98-99%). |
| Metabolism | Extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][5] Active metabolites, including desloratadine and its hydroxylated forms, contribute to the overall efficacy.[6] |
| Elimination Half-life | Approximately 5.9 hours in adults. |
| Excretion | Primarily eliminated in the feces (60.9%) and to a lesser extent in the urine (34.6%). |
Mechanism of Action and Signaling Pathways
Rupatadine's therapeutic effects are mediated through its potent and selective antagonism of two key receptors involved in allergic and inflammatory responses: the histamine H1 receptor and the platelet-activating factor (PAF) receptor.
Histamine H1 Receptor Antagonism
Histamine, released from mast cells upon allergen exposure, binds to H1 receptors on various cell types, leading to the classic symptoms of allergy such as itching, sneezing, rhinorrhea, and vasodilation. Rupatadine competitively binds to the H1 receptor, preventing histamine from exerting its effects.
Platelet-Activating Factor (PAF) Receptor Antagonism
PAF is a potent phospholipid mediator that plays a crucial role in inflammation, increasing vascular permeability, and inducing chemotaxis of inflammatory cells. By blocking the PAF receptor, rupatadine provides an additional anti-inflammatory effect that is not present in most other antihistamines.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of rupatadine.
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This in vitro assay quantifies the binding affinity of rupatadine to the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of rupatadine for the human histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]mepyramine.
-
Test compound: Rupatadine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membrane homogenates with a fixed concentration of [³H]mepyramine and varying concentrations of unlabeled rupatadine.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of rupatadine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Mast Cell Degranulation Assay
This assay measures the ability of rupatadine to inhibit the release of inflammatory mediators from mast cells upon stimulation.
Objective: To evaluate the inhibitory effect of rupatadine on PAF-induced mast cell degranulation.
Materials:
-
Human mast cell line (e.g., LAD2).
-
Stimulant: Platelet-Activating Factor (PAF).
-
Test compound: Rupatadine.
-
Buffered salt solution (e.g., Tyrode's buffer).
-
Reagents for measuring β-hexosaminidase or histamine release.
Procedure:
-
Cell Preparation: Culture and harvest human mast cells. Wash and resuspend the cells in the buffered salt solution.
-
Pre-incubation: Aliquot the cell suspension into a 96-well plate. Pre-incubate the cells with varying concentrations of rupatadine or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add PAF to the wells to stimulate degranulation and incubate for a further 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification:
-
β-hexosaminidase assay: Transfer the supernatant to a new plate and add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). After incubation, add a stop solution and measure the absorbance at 405 nm.
-
Histamine assay: Measure the histamine concentration in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the percentage of mediator release relative to a positive control (total cell lysis) and a negative control (unstimulated cells). Determine the IC₅₀ value for rupatadine's inhibition of degranulation.
Clinical Trial Protocol for Chronic Urticaria
This section outlines a typical clinical trial design to evaluate the efficacy and safety of rupatadine in patients with chronic urticaria.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adults with a diagnosis of chronic idiopathic (spontaneous) urticaria for at least 6 weeks, with a minimum baseline Urticaria Activity Score (UAS7) of a certain threshold (e.g., ≥ 16).
-
Exclusion Criteria: Identifiable cause of urticaria, use of prohibited medications within a specified washout period.
Treatment:
-
Patients are randomized to receive either rupatadine (e.g., 10 mg or 20 mg) or a matching placebo, administered orally once daily for a specified duration (e.g., 4-6 weeks).
Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in the weekly Urticaria Activity Score (UAS7). The UAS7 is a patient-reported outcome that assesses the severity of wheals and pruritus over 7 days.
-
Secondary Endpoints: Change in individual components of the UAS7 (wheal score and pruritus score), patient's global assessment of efficacy, and quality of life questionnaires.
Safety Assessments:
-
Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) model may be used to compare the change from baseline in UAS7 between the treatment groups, with baseline UAS7 as a covariate.
Conclusion
Rupatadine is a well-characterized second-generation antihistamine with a distinctive dual mechanism of action, targeting both histamine H1 and PAF receptors. Its favorable pharmacokinetic profile and demonstrated efficacy and safety in preclinical and clinical studies make it a valuable therapeutic option for the management of allergic rhinitis and chronic urticaria. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of rupatadine and similar compounds in the field of allergy and inflammation research.
References
- 1. Spontaneous chronic urticaria clinical trial. Clínica U. Navarra. [cun.es]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. benchchem.com [benchchem.com]
- 6. Rupatadine 10 mg and cetirizine 10 mg in seasonal allergic rhinitis: a randomised, double-blind parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Rufast (Rupatadine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanism of action of Rufast, the brand name for the second-generation antihistamine, rupatadine. The document synthesizes findings from preclinical and clinical research to elucidate its dual antagonism of histamine H1 and platelet-activating factor (PAF) receptors, alongside its broader anti-inflammatory properties.
Core Mechanism of Action: Dual Antagonism
Rupatadine distinguishes itself from other antihistamines through its dual mechanism of action, functioning as a potent and selective antagonist for both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3][4][5][[“]][7] This dual activity provides a broader spectrum of anti-allergic and anti-inflammatory effects compared to single-mechanism antihistamines.
1.1. Histamine H1 Receptor Antagonism
Rupatadine is a potent, selective, and long-acting antagonist of the histamine H1 receptor.[1][3][8] It competitively and reversibly binds to H1 receptors, preventing histamine from initiating the signaling cascade that leads to the classic symptoms of allergic reactions, such as itching, swelling, vasodilation, and increased mucus production.[9] The antihistaminic properties of rupatadine are comparable to or higher than those of loratadine.[3] One of the active metabolites of rupatadine is desloratadine, which also contributes to its prolonged antihistaminic effect.[10][11]
1.2. Platelet-Activating Factor (PAF) Receptor Antagonism
In addition to its antihistaminic activity, rupatadine is a potent antagonist of the platelet-activating factor (PAF) receptor.[1][2][3][4] PAF is a potent phospholipid mediator involved in various inflammatory and allergic processes, including increasing vascular permeability, bronchoconstriction, and chemotaxis.[5] By blocking the PAF receptor, rupatadine mitigates these effects, contributing significantly to its efficacy in treating allergic conditions.[11] The anti-PAF activity of rupatadine is notably higher than that of other antihistamines like loratadine, cetirizine, and fexofenadine.[10]
Anti-inflammatory Properties
Beyond its receptor antagonism, rupatadine exhibits a range of anti-inflammatory effects that contribute to its therapeutic profile. These properties are particularly relevant in the late phase of allergic reactions.
2.1. Inhibition of Mast Cell Degranulation
Rupatadine has been shown to inhibit the degranulation of mast cells induced by both immunological and non-immunological stimuli.[2] This stabilization of mast cells prevents the release of pre-formed mediators like histamine and newly synthesized inflammatory molecules.[12] Specifically, rupatadine inhibits PAF-induced mast cell degranulation.[13]
2.2. Modulation of Cytokine Release
Rupatadine can inhibit the release of several pro-inflammatory cytokines from mast cells and monocytes.[5] Studies have demonstrated its ability to reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[2][10][14][15][16] This cytokine modulation is thought to be mediated, at least in part, by the inhibition of the NF-κB signaling pathway.[10]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the pharmacological activity of rupatadine from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Antagonist Potency of Rupatadine
| Parameter | Receptor/Assay | Species/System | Value | Reference |
| Ki (app) | [3H]-pyrilamine binding to H1 receptors | Guinea Pig Cerebellum Membranes | 0.10 µM | [3][17] |
| pKi | Human H1 Receptor | Recombinant HEK293T cells | 8.4 ± 0.1 | [18] |
| pA2 | Histamine-induced guinea pig ileum contraction | Guinea Pig | 9.29 ± 0.06 | [3] |
| Ki (app) | [3H]WEB-2086 binding to PAF receptors | Rabbit Platelet Membranes | 0.55 µM | [3][17] |
| IC50 | PAF-induced platelet aggregation | Human Platelet-Rich Plasma | 0.68 µM | [2][3] |
| pA2 | PAF-induced platelet aggregation | Washed Rabbit Platelets | 6.68 ± 0.08 | [3] |
Table 2: In Vitro Inhibition of Mediator Release by Rupatadine
| Mediator | Cell Type | Stimulus | Rupatadine Concentration | % Inhibition | Reference |
| Histamine | LAD2 human mast cells | Substance P | 10-50 µM | 88% | [14][15] |
| IL-6 | HMC-1 human mast cells | IL-1 | 10-50 µM | 80% | [14][15][16] |
| IL-8 | LAD2 human mast cells | Substance P | 10-50 µM | 80% | [14][15][16] |
| TNF-α | Human mast cells and monocytes | - | - | Inhibition observed | [2][5] |
| VEGF | LAD2 human mast cells | Substance P | 10-50 µM | 73% | [14][15][16] |
| β-hexosaminidase | LAD2 human mast cells | PAF | 5 and 10 µM | Inhibition observed | [13] |
Table 3: In Vivo Inhibitory Doses (ID50) of Rupatadine
| Effect | Animal Model | Route of Administration | ID50 | Reference |
| Histamine-induced hypotension | Rat | i.v. | 1.4 mg/kg | [3][17] |
| PAF-induced hypotension | Rat | i.v. | 0.44 mg/kg | [3][17] |
| Histamine-induced bronchoconstriction | Guinea Pig | i.v. | 113 µg/kg | [3][17] |
| PAF-induced bronchoconstriction | Guinea Pig | i.v. | 9.6 µg/kg | [3][17] |
| PAF-induced mortality | Mouse | i.v. | 0.31 mg/kg | [3] |
| PAF-induced mortality | Mouse | p.o. | 3.0 mg/kg | [3] |
Experimental Protocols
This section outlines the generalized methodologies for key experiments used to characterize the mechanism of action of rupatadine, as synthesized from the available literature.
4.1. Radioligand Binding Assays for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of rupatadine for histamine H1 and PAF receptors.
-
Methodology:
-
Membrane Preparation: Membranes from tissues or cells expressing the target receptor (e.g., guinea pig cerebellum for H1 receptors, rabbit platelets for PAF receptors) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-pyrilamine for H1, [3H]WEB-2086 for PAF) and varying concentrations of rupatadine in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of rupatadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
4.2. In Vitro Mast Cell Degranulation and Mediator Release Assays
-
Objective: To assess the inhibitory effect of rupatadine on the release of histamine and other inflammatory mediators from mast cells.
-
Methodology:
-
Cell Culture: Human mast cell lines (e.g., HMC-1, LAD2) or primary human mast cells are cultured under appropriate conditions.
-
Pre-incubation: The cells are pre-incubated with various concentrations of rupatadine for a specified period (e.g., 10 minutes to 24 hours).
-
Stimulation: The mast cells are then stimulated with an appropriate agonist (e.g., substance P, PAF, IgE/anti-IgE) to induce degranulation and mediator release.
-
Sample Collection: The cell supernatant is collected after a defined incubation period.
-
Mediator Quantification: The concentration of released mediators (e.g., histamine, β-hexosaminidase, cytokines) in the supernatant is measured using specific assays such as ELISA or microbead arrays.
-
Data Analysis: The percentage of inhibition of mediator release by rupatadine is calculated relative to the control (stimulated cells without rupatadine).
-
4.3. In Vivo Models of Allergic and Inflammatory Responses
-
Objective: To evaluate the in vivo efficacy of rupatadine in blocking histamine- and PAF-induced physiological effects.
-
Methodology:
-
Animal Models: Various animal models are used, such as rats for hypotension studies and guinea pigs for bronchoconstriction models.
-
Drug Administration: Rupatadine is administered to the animals via the desired route (e.g., intravenous, oral) at different doses.
-
Induction of Response: After a specified time, a physiological response is induced by administering histamine or PAF.
-
Measurement of Effect: The physiological parameter of interest (e.g., blood pressure, airway resistance) is measured.
-
Data Analysis: The dose of rupatadine that produces 50% inhibition of the induced response (ID50) is determined.
-
Visualizations
5.1. Signaling Pathways of this compound (Rupatadine) Action
Caption: Dual mechanism of this compound (Rupatadine) action.
5.2. Experimental Workflow for Mast Cell Degranulation Assay
Caption: Workflow for in vitro mast cell degranulation assay.
5.3. Logical Relationship of this compound's Dual Mechanism
Caption: Contribution of this compound's mechanisms to therapeutic efficacy.
References
- 1. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rupatadine: pharmacological profile and its use in the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orlpedia.gr [orlpedia.gr]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological profile, efficacy and safety of rupatadine in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 10. Review paper Rupatadine: a novel second-generation antihistamine [termedia.pl]
- 11. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Rupatadine on Platelet- Activating Factor-Induced Human Mast Cell Degranulation Compared With Desloratadine and Levocetirizine (The MASPAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rupatadine inhibits proinflammatory mediator secretion from human mast cells triggered by different stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Rufinamide
This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide), an anticonvulsant drug primarily used in the treatment of Lennox-Gastaut syndrome. The document details various synthetic strategies, from traditional batch processes to modern continuous flow and mechanochemical methods, and outlines robust purification techniques to achieve high-purity crystalline forms of the active pharmaceutical ingredient (API).
Synthesis of Rufinamide
The core structure of Rufinamide, a 1,2,3-triazole derivative, is most commonly synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. Various modifications to this fundamental approach have been developed to improve yield, safety, regioselectivity, and environmental footprint.
1.1. Key Synthetic Strategies
Several routes to Rufinamide have been established, primarily differing in the choice of starting materials, catalysts, and process technology. The central reaction involves the formation of the triazole ring by reacting 2,6-difluorobenzyl azide with a three-carbon dipolarophile.
-
Conventional Batch Synthesis: Early methods involved the reaction of 2,6-difluorobenzyl azide with propiolic acid or its esters, often requiring multiple steps, isolation of intermediates, and the use of organic solvents.[1][2] These processes could lead to the formation of undesired 1,5-disubstituted triazole isomers and presented challenges in handling organic azides in large quantities.[3]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): To address issues of regioselectivity, copper-catalyzed "click chemistry" methods have been employed.[1][3] The use of a Cu(I) catalyst ensures the exclusive formation of the desired 1,4-disubstituted triazole isomer, significantly simplifying purification.[1]
-
Continuous Flow Synthesis: Modern approaches utilize continuous flow technology to enhance safety and efficiency.[3][4] This method allows for the in situ generation and immediate consumption of the potentially hazardous 2,6-difluorobenzyl azide, minimizing risks associated with its accumulation.[4] Flow processes offer excellent control over reaction parameters, leading to high yields and purity in significantly reduced reaction times.[3][4]
-
Mechanochemical Synthesis: A solvent-free, environmentally friendly approach involves the use of ball milling.[5] This mechanochemical method can be performed as a one-pot, sequential multi-component reaction, reducing waste and simplifying the overall process.[5]
Below is a general workflow for the synthesis of Rufinamide, highlighting the key transformations.
1.2. Experimental Protocols
Protocol 1: Continuous Flow Synthesis [4]
This process involves three sequential steps performed in a continuous flow reactor system.
-
Azide Formation: A solution of 2,6-difluorobenzyl bromide (1 M in DMSO) is mixed with a solution of sodium azide (0.5 M in DMSO). The mixture is passed through a reactor coil at a controlled temperature to produce 2,6-difluorobenzyl azide.
-
Propiolamide Formation: In a parallel stream, methyl propiolate is reacted with ammonium hydroxide to generate propiolamide in-situ.
-
Cycloaddition: The two streams containing the azide and propiolamide are combined and passed through a heated copper tube reactor. The copper tubing itself catalyzes the [3+2] Huisgen cycloaddition.
-
Workup: The output stream is diluted with water to precipitate the crude Rufinamide, which is then collected by filtration.
Protocol 2: One-Pot Batch Synthesis [1][2]
This method simplifies the process by avoiding the isolation of the azide intermediate.
-
Azidation: 2,6-difluorobenzyl halide is reacted with sodium azide in water at approximately 70°C for up to 30 hours.
-
Cycloaddition: After the formation of the azide is confirmed, methyl propiolate is added directly to the reaction mixture. The temperature is maintained at around 60°C for 3-4 hours.
-
Amidation: Without isolating the resulting triazole ester, an aqueous ammonia solution (e.g., 25%) is added dropwise, and the mixture is heated to about 75°C for 4-5 hours to yield Rufinamide.
-
Isolation: The mixture is cooled, and the precipitated solid is filtered, washed with water, and dried.
1.3. Data Presentation: Synthesis Yields
The efficiency of Rufinamide synthesis varies significantly with the chosen methodology. Continuous flow processes have demonstrated superior yields and productivity compared to traditional batch methods.
| Synthesis Method | Key Reagents | Catalyst | Overall Yield | Purity (by HPLC) | Reference |
| Continuous Flow | 2,6-Difluorobenzyl Bromide, Methyl Propiolate, NH4OH | Copper Tubing | 92% (isolated) | 98% | [4] |
| One-Pot Batch | 2,6-Difluorobenzyl Halide, Methyl Propiolate, Aq. NH3 | None (Thermal) | ~60% | Not specified | [1] |
| CuAAC Batch | 2,6-Difluorobenzyl Bromide, Propiolamide | [Cu(phen)(PPh3)2]NO3 | 95% | Not specified | [6] |
| Mechanochemical | 2,6-Difluorobenzyl Bromide, Methyl Propiolate, Ca3N2 | Copper Powder | Good (unspecified) | Not specified | [5] |
Purification of Rufinamide
Achieving high purity is critical for any API. For Rufinamide, the primary purification method is recrystallization, which effectively removes process-related impurities and unreacted starting materials.
2.1. Common Impurities
Impurities in Rufinamide can originate from starting materials, side reactions, or degradation.[7] Common impurities include:
-
Unreacted 2,6-difluorobenzyl azide.
-
The undesired 1,5-regioisomer of the triazole.
-
Residual starting materials and solvents (e.g., DMSO, acetic acid).[7][8]
-
Degradation products resulting from hydrolysis or oxidation.[7]
The purification process is designed to remove these contaminants to meet stringent pharmaceutical standards.
2.2. Experimental Protocol: Recrystallization from Acetic Acid
This protocol is highly effective for obtaining Rufinamide as crystalline Form A with purity exceeding 99.95%.[8][9]
-
Suspension: Suspend crude Rufinamide in glacial acetic acid. A typical ratio is 10 grams of crude product to 80 mL of acetic acid.[9]
-
Dissolution: Heat the mixture to 90-95°C with stirring until all solids have completely dissolved.[9]
-
Crystallization: Slowly cool the solution to 15-20°C over a period of 5-6 hours. This slow cooling process is crucial for the formation of well-defined crystals and ensures high purity.[9]
-
Enhanced Precipitation (Optional): Add water (e.g., 40 mL) to the cooled mixture and continue stirring for at least one hour to maximize the precipitation of the product.[9]
-
Recovery: Collect the solid product by filtration (e.g., using a Büchner funnel) or centrifugation.[9]
-
Drying: Dry the purified product in a vacuum oven at approximately 60-75°C for 12-16 hours to remove residual solvents.[9]
2.3. Data Presentation: Purification Efficiency
Recrystallization from acetic acid is a robust method for achieving pharmaceutical-grade Rufinamide.
| Purification Step | Starting Material | Key Parameters | Resulting Purity (HPLC) | Yield | Reference |
| Recrystallization | Crude Rufinamide | Solvent: Acetic AcidCooling: 95°C to 15-20°C over 5-6h | > 99.95% | 84.5 - 91% | [9] |
2.4. Analytical Characterization
The purity and identity of the final Rufinamide product are confirmed using a variety of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[4][7]
-
Mass Spectrometry (MS): To verify the molecular weight.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. CN109438374B - Continuous synthesis method of rufinamide - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. benchchem.com [benchchem.com]
- 9. EP2518057A1 - Process for the purification of rufinamide - Google Patents [patents.google.com]
- 10. uspnf.com [uspnf.com]
The Dual Antagonist Rufast (Rupatadine): A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rufast, the brand name for the second-generation antihistamine Rupatadine, exhibits a unique dual mechanism of action by potently antagonizing both histamine H1 and Platelet-Activating Factor (PAF) receptors. This dual activity contributes to its broad efficacy in managing allergic rhinitis and urticaria. This technical guide provides an in-depth overview of the biological activity of Rupatadine, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.
Introduction
Rupatadine is a selective, long-acting antagonist with a well-established safety and efficacy profile.[1] Its ability to inhibit the action of two key mediators in the allergic cascade, histamine and PAF, distinguishes it from other antihistamines and underlies its comprehensive anti-inflammatory and anti-allergic properties.[1] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the pharmacological characteristics of Rupatadine.
Quantitative Biological Activity Data
The biological activity of Rupatadine has been quantified through various in vitro and ex vivo assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) that define its potency against histamine H1 and PAF receptors, as well as its effects on downstream cellular responses.
Table 1: Receptor Binding Affinity of Rupatadine
| Target Receptor | Ligand | Ki (nM) | Source |
| Histamine H1 Receptor | [3H]-Pyrilamine | 102 | [2] |
| Platelet-Activating Factor (PAF) Receptor | [3H]-WEB-2086 | 550 | [3] |
Table 2: Functional Inhibitory Activity of Rupatadine
| Assay | Stimulus | IC50 (µM) | Source |
| PAF-induced platelet aggregation (human platelet-rich plasma) | PAF | 0.68 | [3] |
| PAF-induced platelet aggregation (washed rabbit platelets) | PAF | 0.20 | [4] |
| Histamine-induced IL-6 release (HUVEC) | Histamine | Lower than desloratadine, levocetirizine, and fexofenadine | [4] |
| Histamine-induced IL-8 release (HUVEC) | Histamine | Lower than desloratadine, levocetirizine, and fexofenadine | [4] |
Table 3: Inhibition of Mast Cell Degranulation by Rupatadine
| Cell Line | Stimulus | Rupatadine Concentration (µM) | % Inhibition of β-hexosaminidase release | Source |
| LAD2 | PAF | 5 | 40% | [5] |
| LAD2 | PAF | 10 | 53% | [5] |
| LAD2 | PAF | 25 | 46% | [5] |
Signaling Pathways and Mechanism of Action
Rupatadine exerts its therapeutic effects by competitively binding to and inhibiting the H1 and PAF receptors. This dual antagonism blocks the downstream signaling cascades initiated by histamine and PAF, which are central to the pathophysiology of allergic reactions.
-
Histamine H1 Receptor Antagonism: By blocking the H1 receptor, Rupatadine prevents histamine from inducing symptoms such as pruritus, vasodilation, and increased vascular permeability.
-
Platelet-Activating Factor (PAF) Receptor Antagonism: Inhibition of the PAF receptor by Rupatadine mitigates PAF-induced bronchoconstriction, platelet aggregation, and inflammation.
The following diagram illustrates the dual antagonistic action of Rupatadine on the signaling pathways of the H1 and PAF receptors.
References
Rufast solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of Rupatadine Fumarate
Introduction
Rupatadine fumarate, a second-generation antihistamine and platelet-activating factor (PAF) antagonist, is the active pharmaceutical ingredient in the allergy medication Rufast.[1][2][3] This technical guide provides a comprehensive overview of the solubility and stability of rupatadine fumarate, intended for researchers, scientists, and professionals in drug development. The information is compiled from various analytical studies and is presented to facilitate formulation development and ensure drug product quality.
Physicochemical Properties
Rupatadine fumarate is chemically designated as 8-chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[4][5]cyclohepta[1,2-b]pyridine, (2E)-2-butenedioate.[1] It is supplied as a white to beige crystalline solid or powder.[1][6]
| Property | Value |
| Molecular Formula | C₂₆H₂₆ClN₃ • C₄H₄O₄ |
| Molecular Weight | 532.0 g/mol |
| CAS Number | 182349-12-8 |
Solubility Profile
Rupatadine fumarate exhibits varying solubility in different solvents, a critical factor for its formulation and bioavailability. It is generally described as insoluble in water and very slightly soluble in chloroform, while being soluble in methanol and ethanol.[7]
Aqueous Solubility
The aqueous solubility of rupatadine fumarate is low and pH-dependent.
| Solvent/Condition | Solubility |
| Water | 2.9 g/L |
| Water (pH 3.0 to 7.0) | 0.82 mg/mL to 1.39 mg/mL |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
A patent for a liquid formulation of rupatadine fumarate determined its solubility in water to be 2.9 g/L.[2][8] Another source indicates that the solubility of rupatadine (as the free base) in water ranges from 1.39 mg/mL to 0.82 mg/mL between pH 3.0 and 7.0.[2][3][8][9]
Organic Solvent Solubility
Rupatadine fumarate is more soluble in organic solvents.
| Solvent | Solubility |
| DMSO | ~1 mg/mL to 2 mg/mL |
| Dimethylformamide (DMF) | ~1 mg/mL |
| Warm Ethanol | > 12.6 mg/mL |
For maximal solubility in aqueous buffers, it is recommended to first dissolve rupatadine fumarate in DMSO and then dilute with the chosen aqueous buffer.[1] It is also noted that aqueous solutions of rupatadine fumarate are not recommended to be stored for more than one day.[1]
Stability Profile
The stability of rupatadine fumarate has been extensively studied under various stress conditions as per the International Conference on Harmonization (ICH) guidelines. These studies are crucial for determining the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated storage to identify potential degradation products. Rupatadine fumarate has been found to be most susceptible to oxidative degradation.
| Stress Condition | Extent of Degradation | Primary Degradation Product(s) |
| Oxidative (e.g., H₂O₂) | Significant (~12%) | Rupatadine N-oxide |
| Acidic Hydrolysis (e.g., HCl) | Slight to tolerant | - |
| Alkaline Hydrolysis (e.g., NaOH) | Slight to tolerant | - |
| Hydrolytic (Water) | Slight | - |
| Thermal (Dry Heat) | Slight | - |
| Photolytic (UV/Light Exposure) | Slight | - |
Multiple studies have consistently shown that rupatadine fumarate degrades significantly under oxidative stress, while showing only slight degradation under acidic, basic, hydrolytic, thermal, and photolytic conditions.[4][10][11][12][13] The primary product of oxidative degradation has been identified as Rupatadine N-oxide.[11][14]
Storage and Handling Recommendations
Based on its stability profile, the following storage conditions are recommended:
-
Solid Form: The solid (neat) form of rupatadine fumarate should be stored at -20°C for long-term stability, where it is expected to be stable for at least four years.[1][11] For short-term transport, room temperature or shipping with blue ice is acceptable.[11] Commercial products are typically stored below 25°C and protected from light.[15]
-
In Solution: Stock solutions require more stringent storage to minimize degradation. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[11]
Experimental Protocols
The determination of rupatadine fumarate's solubility and stability primarily relies on validated chromatographic methods.
Solubility Determination Protocol
A general procedure for determining the aqueous solubility of rupatadine fumarate is as follows:
-
Add an excess amount of rupatadine fumarate (e.g., 25 g/L) to the solvent (e.g., water or a buffer of known pH).
-
Stir the resulting suspension for an extended period (e.g., 16-24 hours) to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of rupatadine in the filtrate using a validated analytical method, such as RP-HPLC.
This protocol is adapted from a patent describing the development of liquid formulations of rupatadine fumarate.[2][8]
Stability-Indicating HPLC Method Protocol
A common experimental setup for a stability-indicating RP-HPLC method is outlined below. This method is capable of separating rupatadine from its degradation products.
-
Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of an acetate buffer (pH 6.0) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 264 nm.
-
Diluent: A mixture of water and methanol.
This method has been shown to effectively separate rupatadine from its known impurities and degradation products within a 15-minute runtime.[4][10][12]
Visualizations
Rupatadine's Dual Mechanism of Action
Rupatadine functions as both an antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors, contributing to its anti-allergic effects.[1][2][3]
Caption: Dual antagonism of histamine H1 and PAF receptors by rupatadine.
Forced Degradation Experimental Workflow
The process of evaluating the stability of rupatadine fumarate through forced degradation studies is a systematic workflow.
Caption: Workflow for forced degradation studies of rupatadine fumarate.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. WO2012001093A2 - Liquid formulations of rupatadine fumarate - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. mdpi.com [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. Rupatadine fumarate ≥98% (HPLC) | 182349-12-8 [sigmaaldrich.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. EP2402012B1 - Liquid formulations of rupatadine fumarate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. africaresearchconnects.com [africaresearchconnects.com]
- 15. tga.gov.au [tga.gov.au]
Safety and toxicity profile of Rufast
An extensive search for a compound or drug named "Rufast" has yielded no specific results in publicly available scientific and medical databases. This suggests that "this compound" may be:
-
A highly novel or internal research compound not yet disclosed in public literature.
-
A brand name specific to a limited geographical region.
-
An incorrect or alternative spelling of a different substance.
Without a definitive identification of the substance referred to as "this compound," it is not possible to provide an in-depth technical guide on its safety and toxicity profile. Accurate data on experimental protocols, signaling pathways, and quantitative safety margins are contingent on the correct identification of the compound .
We recommend verifying the spelling and any alternative nomenclature for the substance of interest. Upon receiving a correct identifier, a comprehensive technical report can be compiled.
Rufast (Rupatadine): A Technical Guide for Researchers
An In-depth Examination of the Dual Histamine H1 and Platelet-Activating Factor Receptor Antagonist
Abstract
Rufast, with the active ingredient Rupatadine, is a second-generation, non-sedating antihistamine distinguished by its dual mechanism of action, involving the potent and selective antagonism of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3][4] This technical guide provides a comprehensive overview of Rupatadine, including its chemical identity, pharmacological profile, and the experimental basis for its therapeutic effects in allergic conditions such as allergic rhinitis and chronic urticaria.[1][5][6][7] Detailed experimental protocols, quantitative data from key studies, and a visualization of its signaling pathway are presented to support researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The active ingredient in this compound is Rupatadine. For research and development purposes, it is often used in its fumarate salt form, Rupatadine Fumarate.
| Identifier | Rupatadine | Rupatadine Fumarate |
| CAS Number | 158876-82-5[2][8] | 182349-12-8[9][10] |
| Molecular Formula | C26H26ClN3[2][8] | C30H30ClN3O4[9][10] |
| Molecular Weight | 415.96 g/mol [8] | 532.03 g/mol [10] |
Pharmacology and Mechanism of Action
Rupatadine exerts its anti-allergic and anti-inflammatory effects through a dual antagonism of histamine H1 and PAF receptors.[1][3][11][12] This dual action provides a more comprehensive blockade of the allergic cascade compared to traditional antihistamines that only target the H1 receptor.[3]
2.1. Histamine H1 Receptor Antagonism
During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, leading to symptoms like itching, vasodilation, and increased vascular permeability.[3] Rupatadine is a selective and potent antagonist of the H1 receptor, effectively blocking these downstream effects.[1][3]
2.2. Platelet-Activating Factor (PAF) Receptor Antagonism
PAF is a potent inflammatory phospholipid mediator that contributes to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells.[3][12][13] By antagonizing the PAF receptor, Rupatadine mitigates these inflammatory processes, which is particularly beneficial in the late-phase allergic response.[1][3]
2.3. Anti-inflammatory Properties
Beyond its receptor antagonism, Rupatadine has demonstrated additional anti-inflammatory effects, including the inhibition of mast cell degranulation and the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][4][8][13][14]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various in vitro and in vivo studies that characterize the pharmacological profile of Rupatadine.
Table 1: Receptor Binding Affinity and In Vitro Activity
| Parameter | Value | Species/System | Reference |
| H1 Receptor Binding (Ki) | 102 nM | Guinea Pig Cerebellum | [1] |
| PAF Receptor Binding (Ki(app)) | 0.55 µM | Rabbit Platelet Membranes | [9] |
| Histamine-induced Guinea Pig Ileum Contraction (pA2) | 9.29 ± 0.06 | Guinea Pig | [9] |
| PAF-induced Platelet Aggregation in Washed Rabbit Platelets (pA2) | 6.68 ± 0.08 | Rabbit | [9] |
| PAF-induced Platelet Aggregation in Human Platelet-Rich Plasma (IC50) | 0.68 µM | Human | [9] |
Table 2: In Vivo Efficacy
| Model | Parameter | Value | Species | Reference |
| Histamine-induced Hypotension | ID50 | 1.4 mg/kg i.v. | Rat | [9] |
| PAF-induced Hypotension | ID50 | 0.44 mg/kg i.v. | Rat | [9] |
| Histamine-induced Bronchoconstriction | ID50 | 113 µg/kg i.v. | Guinea Pig | [9] |
| PAF-induced Bronchoconstriction | ID50 | 9.6 µg/kg i.v. | Guinea Pig | [9] |
| PAF-induced Mortality | ID50 | 0.31 mg/kg i.v. | Mouse | [9] |
| PAF-induced Mortality | ID50 | 3.0 mg/kg p.o. | Mouse | [9] |
Experimental Protocols
The following are descriptions of key experimental methodologies used to evaluate the efficacy and mechanism of action of Rupatadine.
4.1. In Vitro Inhibition of Mast Cell Mediator Release
-
Objective: To assess the inhibitory effect of Rupatadine on the release of pro-inflammatory mediators from human mast cells.
-
Methodology:
-
Human mast cell lines (e.g., HMC-1, LAD2) or human cord blood-derived cultured mast cells are utilized.[8][14]
-
Cells are pre-incubated with varying concentrations of Rupatadine (e.g., 1-50 µM) for a specified duration (e.g., 10 minutes to 24 hours).[8][14]
-
Mast cell degranulation and mediator release are stimulated using various triggers such as Interleukin-1 (IL-1), Substance P, or IgE/anti-IgE.[8]
-
The supernatant is collected, and the concentrations of released mediators (e.g., histamine, IL-6, IL-8, TNF-α, vascular endothelial growth factor) are quantified using ELISA or microbead arrays.[8][14]
-
-
Key Findings: Rupatadine has been shown to significantly inhibit the release of histamine and various cytokines from human mast cells in response to allergic and inflammatory stimuli.[8][14]
4.2. In Vivo Models of Allergic Inflammation
-
Objective: To evaluate the in vivo efficacy of Rupatadine in animal models of allergic reactions.
-
Methodology:
-
Animal models such as sensitized guinea pigs, rats, or mice are used.
-
Rupatadine is administered intravenously (i.v.) or orally (p.o.) at various doses.
-
Allergic responses are induced by challenging the animals with histamine or PAF.
-
Endpoints measured include bronchoconstriction, hypotension, and mortality.[9]
-
-
Key Findings: Rupatadine effectively blocks histamine- and PAF-induced effects in a dose-dependent manner in various animal models.[9]
4.3. Clinical Trials in Allergic Rhinitis and Chronic Urticaria
-
Objective: To assess the efficacy and safety of Rupatadine in human subjects with allergic conditions.
-
Methodology:
-
Randomized, double-blind, placebo-controlled studies are conducted in patients with seasonal or perennial allergic rhinitis or chronic urticaria.[1]
-
Patients are administered Rupatadine (typically 10 mg once daily) or a comparator drug (e.g., loratadine, cetirizine) or placebo.[1][7]
-
Efficacy is evaluated based on the reduction in total symptom scores, including nasal and non-nasal symptoms for allergic rhinitis, and the number and intensity of wheals and pruritus for urticaria.[1][7]
-
Safety and tolerability are monitored throughout the study.
-
-
Key Findings: Clinical trials have consistently demonstrated that Rupatadine is an effective and well-tolerated treatment for allergic rhinitis and chronic urticaria, with a rapid onset of action.[1][5][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Rupatadine and a typical experimental workflow for its evaluation.
References
- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 4. Rupatadine - Wikipedia [en.wikipedia.org]
- 5. Rupatadine in allergic rhinitis and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. Rupatadine inhibits proinflammatory mediator secretion from human mast cells triggered by different stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dustri.com [dustri.com]
- 11. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. orlpedia.gr [orlpedia.gr]
- 13. Rupa | 10 mg | Tablet | রুপা ১০ মি.গ্রা. ট্যাবলেট | Aristopharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 14. researchgate.net [researchgate.net]
Unlocking the Research Potential of Rufast (Rupatadine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rufast, the brand name for the second-generation antihistamine Rupatadine, presents a compelling subject for further scientific investigation due to its unique dual mechanism of action. Beyond its established efficacy in the management of allergic rhinitis and urticaria, emerging evidence suggests a broader anti-inflammatory potential that warrants exploration for novel therapeutic applications. This technical guide provides an in-depth overview of this compound's pharmacological profile, summarizing key quantitative data from preclinical and clinical studies, detailing relevant experimental protocols, and visualizing its molecular interactions and potential research workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this multifaceted compound.
Introduction
Rupatadine is a long-acting, non-sedating antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3] This dual antagonism distinguishes it from other second-generation antihistamines and underpins its potent anti-allergic and anti-inflammatory effects.[3] Histamine and PAF are key mediators in the pathophysiology of allergic reactions, contributing to symptoms such as itching, swelling, vasodilation, and bronchoconstriction.[3][4] By blocking the action of both mediators, rupatadine offers a more comprehensive approach to managing allergic conditions.[3] Furthermore, preclinical studies have demonstrated that rupatadine inhibits mast cell degranulation and the release of pro-inflammatory cytokines, suggesting a broader modulatory effect on the immune response.[2][5] This guide will delve into the technical details of rupatadine's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and highlight potential avenues for future research.
Mechanism of Action
Rupatadine's therapeutic effects are primarily attributed to its high-affinity inverse agonism of the histamine H1 receptor and its antagonism of the platelet-activating factor (PAF) receptor.
Histamine H1 Receptor Antagonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in the physiological effects of histamine. Rupatadine, as an inverse agonist, not only blocks the binding of histamine but also reduces the basal activity of the H1 receptor, providing a more profound and sustained inhibition of histamine-mediated signaling.
Platelet-Activating Factor (PAF) Receptor Antagonism
The PAF receptor is also a GPCR that couples to Gq, Gi, and G12/13 proteins, leading to a complex downstream signaling cascade. Activation of the PAF receptor results in the activation of phospholipase C and A2, leading to the generation of second messengers and the activation of MAP kinases. This signaling cascade contributes to inflammation, platelet aggregation, and increased vascular permeability. Rupatadine's antagonism of the PAF receptor provides an additional mechanism for its anti-inflammatory effects, which is particularly relevant in the late phase of allergic reactions.
References
- 1. Rupatadine, a dual antagonist of histamine and platelet-activating factor (PAF), attenuates experimentally induced diabetic nephropathy in rats - ProQuest [proquest.com]
- 2. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 4. Rupatadine, a dual antagonist of histamine and platelet-activating factor (PAF), attenuates experimentally induced diabetic nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Rufast (Rupatadine) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufast, the brand name for the active compound Rupatadine, is a second-generation, non-sedating antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3][4] Clinically, it is primarily used for the symptomatic treatment of seasonal and perennial allergic rhinitis and chronic urticaria.[1][3][4][5] Its dual mechanism of action, targeting both histamine and PAF pathways, makes it a subject of interest for in vitro studies aimed at understanding allergic and inflammatory responses at the cellular level.[1][2] Beyond its receptor antagonist properties, Rupatadine has been shown to possess other anti-allergic capabilities, such as the inhibition of mast cell degranulation and the release of cytokines, notably tumor necrosis factor-alpha (TNF-α), from human mast cells and monocytes.[1][2][3][4]
These application notes provide detailed protocols for utilizing this compound (Rupatadine) in a cell culture setting to investigate its effects on various cellular processes. The following sections outline experimental workflows, data presentation, and visualizations of the relevant signaling pathways.
Mechanism of Action
Rupatadine exerts its effects primarily through two distinct pathways:
-
Histamine H1 Receptor Antagonism: By selectively binding to and blocking the H1 receptor, Rupatadine prevents histamine from inducing pro-inflammatory responses.
-
Platelet-Activating Factor (PAF) Receptor Antagonism: Rupatadine also blocks the PAF receptor, thereby inhibiting PAF-mediated processes such as increased vascular permeability and bronchoconstriction.[1][2]
Additionally, Rupatadine has demonstrated the ability to inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators.[2][3][4]
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound (Rupatadine) on various cell lines. This data is for illustrative purposes to guide experimental design.
Table 1: IC50 Values of this compound (Rupatadine) in Different Cell Lines
| Cell Line | Target | Assay | IC50 (µM) |
| HMC-1 (Human Mast Cell Line) | Histamine Release | ELISA | 15.2 |
| U937 (Human Monocytic Cell Line) | TNF-α Secretion | ELISA | 25.8 |
| HEK293 (transfected with H1R) | Calcium Mobilization | Fluo-4 AM Assay | 8.5 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | PAF-induced ICAM-1 Expression | Flow Cytometry | 12.1 |
Table 2: Effect of this compound (Rupatadine) on Cell Viability
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) |
| HMC-1 | 24 | 10 | 98.5 |
| 50 | 95.2 | ||
| 100 | 88.7 | ||
| U937 | 24 | 10 | 99.1 |
| 50 | 96.4 | ||
| 100 | 90.3 | ||
| HUVEC | 24 | 10 | 97.8 |
| 50 | 94.5 | ||
| 100 | 85.6 |
Experimental Protocols
Protocol 1: Determination of this compound's Effect on Histamine Release from Mast Cells
Objective: To quantify the inhibitory effect of this compound (Rupatadine) on antigen-induced histamine release from a human mast cell line (e.g., HMC-1).
Materials:
-
HMC-1 cells
-
Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS)
-
This compound (Rupatadine) stock solution (dissolved in DMSO)
-
Compound 48/80 (or other mast cell degranulating agent)
-
Phosphate Buffered Saline (PBS)
-
Histamine ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed HMC-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound (Rupatadine) in cell culture medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the different concentrations of this compound (Rupatadine) to the wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Induce degranulation by adding Compound 48/80 to a final concentration of 10 µg/mL to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for histamine quantification.
-
Follow the manufacturer's instructions for the Histamine ELISA kit to determine the concentration of histamine in each sample.
-
Calculate the percentage of histamine release inhibition for each this compound concentration relative to the positive control (Compound 48/80 alone).
Protocol 2: Assessment of this compound's Impact on TNF-α Secretion
Objective: To evaluate the effect of this compound (Rupatadine) on lipopolysaccharide (LPS)-induced TNF-α secretion from a human monocytic cell line (e.g., U937).
Materials:
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Rupatadine) stock solution
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed U937 cells in a 24-well plate at a density of 5 x 10^5 cells/well and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours if required for the specific U937 subclone.
-
Pre-treat the cells with various concentrations of this compound (Rupatadine) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's protocol.
-
Determine the dose-dependent effect of this compound on TNF-α secretion.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
Application Notes and Protocols for In Vivo Xenograft Model Studies
Disclaimer: The following application notes and protocols are provided as a representative example for a hypothetical human cancer cell line, referred to as HE-S2. Extensive searches for a publicly documented protocol named "Rufast" did not yield definitive information. Therefore, the data, signaling pathways, and specific experimental details presented here are illustrative and intended to serve as a template for researchers working with established cancer cell lines in xenograft models.
Application Notes
Introduction
In vivo xenograft models are a cornerstone of preclinical cancer research, providing a critical platform for evaluating the efficacy and toxicity of novel therapeutic agents in a living organism.[1] The use of human cancer cell lines, such as the hypothetical HE-S2, allows for the study of tumor growth, metastasis, and response to treatment in an environment that partially mimics the human tumor microenvironment.[1] These models are instrumental in bridging the gap between in vitro discoveries and clinical applications. Patient-derived xenografts (PDXs), which involve implanting patient tumor tissue directly into mice, are also considered valuable as they may better represent tumor heterogeneity.[2][3]
Principle of the HE-S2 Xenograft Model
The HE-S2 xenograft model involves the subcutaneous or orthotopic implantation of cultured HE-S2 human cancer cells into immunocompromised mice.[1] These mice lack a functional immune system, which prevents the rejection of the human cells and allows for the formation of solid tumors.[1][4] This model can be used to assess the anti-tumor activity of various therapeutic interventions by monitoring tumor growth, animal weight, and other relevant endpoints.[1]
Applications in Drug Development
-
Efficacy Testing: Evaluating the in vivo efficacy of small molecule inhibitors, monoclonal antibodies, and other therapeutic modalities against HE-S2 tumors.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlating drug exposure with target modulation and anti-tumor response in the context of the HE-S2 model.[2]
-
Biomarker Discovery and Validation: Identifying and validating predictive and prognostic biomarkers associated with treatment response in HE-S2 xenografts.[1]
Ethical Considerations in Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of laboratory animals.[5][6] Key ethical principles include the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any pain or distress).[7] Research protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical standards are met.[5][7]
Experimental Protocols
Protocol 1: Subcutaneous HE-S2 Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the HE-S2 cell line.
Materials:
-
HE-S2 human cancer cells
-
RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel or similar basement membrane extract (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD-SCID, NSG), 6-8 weeks old[4]
-
Syringes and needles (27-gauge)
-
Digital calipers
-
Anesthetics
-
Therapeutic agent and vehicle control
Procedure:
-
Cell Culture: Maintain HE-S2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Cell Preparation:
-
When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in serum-free medium or PBS.[1]
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Cell Counting and Viability:
-
Determine the cell number and viability using a hemocytometer and trypan blue exclusion. A viability of >90% is required for implantation.[1]
-
Adjust the cell suspension to a final concentration of 5 x 10^7 cells/mL.
-
-
Implantation:
-
Monitoring:
-
Tumor Staging and Treatment:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[1]
-
Prepare the therapeutic agent and vehicle control according to the study protocol.[1]
-
Administer the treatment (e.g., intraperitoneal, oral gavage, intravenous) at the specified dose and schedule.[1]
-
-
Endpoint:
-
Continue monitoring tumor growth and body weight throughout the study.
-
Euthanize the animals when tumors reach the maximum size allowed by the IACUC protocol, or if there are signs of significant toxicity (e.g., >20% body weight loss).[2]
-
Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).[2]
-
Experimental Workflow Diagram
Caption: Workflow for a subcutaneous xenograft study.
Data Presentation
The following tables represent hypothetical data from a study evaluating a novel therapeutic agent in the HE-S2 subcutaneous xenograft model.
Table 1: Mean Tumor Volume (mm³)
| Day | Vehicle Control | Therapeutic Agent (10 mg/kg) |
| 1 | 105.2 ± 10.1 | 104.8 ± 9.8 |
| 4 | 155.6 ± 15.3 | 120.1 ± 11.5 |
| 7 | 240.3 ± 22.8 | 135.7 ± 14.2 |
| 11 | 410.9 ± 45.1 | 150.3 ± 18.9 |
| 14 | 650.1 ± 68.4 | 175.8 ± 25.3 |
| 18 | 980.5 ± 102.7 | 210.4 ± 30.1 |
| 21 | 1450.7 ± 155.2 | 255.9 ± 38.6 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Mean Body Weight (g)
| Day | Vehicle Control | Therapeutic Agent (10 mg/kg) |
| 1 | 22.5 ± 0.5 | 22.6 ± 0.4 |
| 4 | 22.8 ± 0.6 | 22.4 ± 0.5 |
| 7 | 23.1 ± 0.5 | 22.1 ± 0.6 |
| 11 | 23.5 ± 0.7 | 21.8 ± 0.7 |
| 14 | 23.8 ± 0.6 | 21.5 ± 0.8 |
| 18 | 24.1 ± 0.8 | 21.2 ± 0.9 |
| 21 | 24.3 ± 0.7 | 21.0 ± 1.0 |
Data are presented as mean ± standard error of the mean (SEM).
Signaling Pathway Visualization
Many cancer cell lines exhibit dysregulation in key signaling pathways that control cell growth, proliferation, and survival.[10] The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted by a therapeutic agent in the HE-S2 model. It depicts the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are commonly altered in cancer.[10][11]
Hypothetical HE-S2 Signaling Pathway
Caption: Key oncogenic signaling pathways in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 6. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Rufast (Rupatadine) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufast, with the active ingredient Rupatadine, is a second-generation, non-sedating antihistamine distinguished by its dual mechanism of action as a histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.[1][2][3] This unique pharmacological profile makes it a valuable compound for preclinical research in allergic and inflammatory conditions. These application notes provide a summary of recommended dosages, experimental protocols, and the underlying signaling pathways for the use of Rupatadine in various animal models, based on published preclinical studies.
Data Presentation: Recommended Dosage of Rupatadine in Animal Models
The following tables summarize the effective doses of Rupatadine administered in different animal models for various research applications. Dosages are provided for both oral (p.o.) and intravenous (i.v.) routes of administration.
Table 1: Effective Doses of Rupatadine for Antihistamine and Anti-PAF Activity
| Animal Model | Effect Measured | Route of Administration | Effective Dose (ID50) | Reference |
| Rat | Inhibition of Histamine-induced Hypotension | Intravenous (i.v.) | 1.4 mg/kg | [4][5] |
| Inhibition of PAF-induced Hypotension | Intravenous (i.v.) | 0.44 mg/kg | [4][5][6] | |
| Guinea Pig | Inhibition of Histamine-induced Bronchoconstriction | Intravenous (i.v.) | 113 µg/kg | [4][5] |
| Inhibition of PAF-induced Bronchoconstriction | Intravenous (i.v.) | 9.6 µg/kg | [4][5] | |
| Mouse | Inhibition of PAF-induced Mortality | Intravenous (i.v.) | 0.31 mg/kg | [4][5] |
| Inhibition of PAF-induced Mortality | Oral (p.o.) | 3.0 mg/kg | [4][5] | |
| Inhibition of Endotoxin-induced Mortality | Intravenous (i.v.) | 1.6 mg/kg | [4][5] | |
| Dog | Inhibition of Histamine- and PAF-induced Vascular Permeability | Oral (p.o.) | 1 mg/kg (42% and 34% inhibition at 26h) | [4][5] |
Table 2: Dosages of Rupatadine Used in Specific Disease Models and Safety Studies
| Animal Model | Study Type | Route of Administration | Dosage | Key Findings | Reference |
| Mouse | Chronic Asthma Model | Oral (p.o.) | 3 mg/kg/day | No significant effect on histopathology. | [7] |
| Chronic Asthma Model | Oral (p.o.) | 30 mg/kg/day | Significantly thinner basement membrane and subepithelial smooth muscle layer. | [7] | |
| Mouse | Safety/CNS Effects | Oral (p.o.) | 100 mg/kg | No modification of spontaneous motor activity or prolongation of barbiturate-sleeping time. | [4][5] |
| Rat, Guinea Pig, Dog | Cardiovascular Safety | Not specified | >100 times the clinical dose (10 mg) | No effect on ECG parameters, blood pressure, or heart rate. | [1][6][8] |
| Rat | Fertility Study | Not specified | 120 mg/kg/day | Significant reduction in male and female fertility. | [8] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Allergic Activity in a Murine Model of Chronic Asthma
This protocol is based on a study investigating the effect of Rupatadine on lung histopathology in a murine model of chronic asthma.[7]
1. Animals:
-
BALB/c mice.
2. Materials:
-
Ovalbumin (OVA)
-
Rupatadine
-
Saline (placebo)
-
Dexamethasone (positive control)
-
Gavage needles
3. Experimental Groups (n=7 per group):
-
Group I (Control): No sensitization or challenge.
-
Group II (Placebo): Sensitized and challenged with OVA, treated with saline.
-
Group III (Dexamethasone): Sensitized and challenged with OVA, treated with Dexamethasone (1 mg/kg/day).
-
Group IV (Low-Dose Rupatadine): Sensitized and challenged with OVA, treated with Rupatadine (3 mg/kg/day).
-
Group V (High-Dose Rupatadine): Sensitized and challenged with OVA, treated with Rupatadine (30 mg/kg/day).
4. Sensitization and Challenge Procedure:
-
Sensitize mice in Groups II-V with intraperitoneal injections of OVA.
-
Subsequently, challenge the sensitized mice with aerosolized OVA to induce an asthmatic phenotype.
5. Treatment Administration:
-
Administer Rupatadine, Dexamethasone, or saline once daily via oral gavage.
6. Endpoint Analysis:
-
24 hours after the final treatment, sacrifice the animals.
-
Collect lung tissue for histopathological evaluation using light and electron microscopy.
-
Assess parameters such as basement membrane thickness, subepithelial smooth muscle layer thickness, and epithelial thickness.
Protocol 2: Assessment of in vivo Anti-PAF and Antihistamine Activity
This protocol is a general guideline based on reported in vivo studies assessing the dual antagonistic activity of Rupatadine.[4][5]
1. Animals:
-
Normotensive rats or guinea pigs.
2. Materials:
-
Rupatadine
-
Platelet-Activating Factor (PAF)
-
Histamine
-
Anesthetic agent
-
Intravenous catheterization equipment
-
Blood pressure transducer (for hypotension model) or pneumotachograph (for bronchoconstriction model)
3. Experimental Procedure (Hypotension Model in Rats):
-
Anesthetize the rats and insert an intravenous catheter for drug administration and a blood pressure transducer for continuous monitoring.
-
Administer a baseline intravenous injection of either histamine or PAF to induce hypotension and record the response.
-
Administer varying doses of Rupatadine intravenously.
-
After a set time, re-challenge the animals with the same dose of histamine or PAF and record the hypotensive response.
-
Calculate the ID50 (the dose of Rupatadine that causes 50% inhibition of the agonist-induced response).
4. Experimental Procedure (Bronchoconstriction Model in Guinea Pigs):
-
Anesthetize the guinea pigs and set up equipment to measure airway resistance.
-
Induce bronchoconstriction with an intravenous injection of histamine or PAF and measure the response.
-
Administer varying doses of Rupatadine intravenously.
-
After a set time, re-challenge with histamine or PAF and measure the bronchoconstrictor response.
-
Calculate the ID50.
Mandatory Visualization
Caption: Rupatadine's dual antagonism of H1 and PAF receptors.
References
- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rupatadine in allergic rhinitis and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rupatadine for the treatment of allergic rhinitis and urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dustri.com [dustri.com]
- 7. The effect of rupatadine on lung histopathology in a murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
Application Notes and Protocols for Protein Interaction Studies: The Case of "Rufast"
Initial investigation into "Rufast" as a tool or methodology for protein interaction studies has revealed no specific technology or protocol under this name within publicly available scientific literature and resources. Search results primarily identify "this compound" as the brand name for Rupatadine Fumarate, an antihistamine medication used to treat allergies.[1][2][3] Additional, unrelated findings include a software library "this compound" for medical imaging and an insecticide product.[4][5]
Therefore, the creation of detailed application notes and protocols for a protein interaction methodology named "this compound" is not possible at this time due to the absence of relevant information.
It is conceivable that "this compound" may be a novel, emerging technology not yet widely documented, a proprietary in-house method, or a potential misnomer for an existing platform.
To provide valuable information to researchers, scientists, and drug development professionals in the field of protein interaction studies, this document will instead focus on established, widely-used methodologies. The following sections will present a general overview, data presentation standards, experimental protocols, and visualizations for common protein interaction techniques that researchers might be seeking.
I. Overview of Common Protein-Protein Interaction (PPI) Study Methods
The study of protein-protein interactions is fundamental to understanding cellular processes in both healthy and diseased states. A variety of techniques are employed to detect and characterize these interactions, each with its own set of advantages and limitations. Key methods include:
-
Yeast Two-Hybrid (Y2H): A genetic method to detect binary protein interactions in vivo.[6]
-
Co-immunoprecipitation (Co-IP): An antibody-based technique to isolate a protein of interest and its binding partners from a cell lysate.[7]
-
Tandem Affinity Purification with Mass Spectrometry (TAP-MS): A high-throughput method for identifying components of protein complexes.[6]
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time quantitative analysis of binding kinetics and affinity.[8]
-
Bio-layer Interferometry (BLI): An optical biosensing technique similar to SPR for measuring biomolecular interactions.[7]
II. Data Presentation for Quantitative PPI Studies
Clear and concise presentation of quantitative data is crucial for the comparison and interpretation of results. Data from techniques like SPR and BLI are often summarized in tables.
Table 1: Example of Quantitative Data Summary for Protein-Protein Interaction Analysis
| Interacting Pair | Method | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (M) |
| Protein A - Protein B | SPR | 1.2 x 10⁵ | 3.5 x 10⁻⁴ | 2.9 x 10⁻⁹ |
| Protein A - Protein C | BLI | 2.5 x 10⁴ | 1.8 x 10⁻³ | 7.2 x 10⁻⁸ |
| Protein X - Protein Y | Co-IP | - | - | - |
| Protein X - Protein Z | Y2H | - | - | - |
Note: Co-IP and Y2H are generally considered qualitative or semi-quantitative and do not typically yield kinetic data.
III. Experimental Protocols for Key PPI Experiments
Detailed methodologies are essential for reproducibility. Below are generalized protocols for two common techniques.
A. Co-immunoprecipitation (Co-IP) Protocol
This protocol outlines the basic steps for performing a Co-IP experiment to identify interacting proteins.[7]
1. Cell Lysis:
- Culture cells to an appropriate density.
- Wash cells with ice-cold PBS.
- Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Incubate on ice to ensure complete lysis.
- Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
2. Pre-clearing the Lysate:
- Add protein A/G beads to the cell lysate.
- Incubate with gentle rotation at 4°C to reduce non-specific binding.
- Centrifuge and collect the supernatant.
3. Immunoprecipitation:
- Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.
- Incubate with gentle rotation at 4°C to allow antibody-antigen complexes to form.
- Add fresh protein A/G beads to capture the antibody-protein complexes.
- Incubate with gentle rotation at 4°C.
4. Washing:
- Pellet the beads by centrifugation.
- Remove the supernatant.
- Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
- Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting or mass spectrometry to identify the "prey" proteins.
B. Yeast Two-Hybrid (Y2H) Screening Protocol
This protocol provides a general workflow for a Y2H screen to identify novel protein interactions.[6]
1. Vector Construction:
- Clone the cDNA of the "bait" protein into a plasmid containing a DNA-binding domain (BD).
- Clone a cDNA library into a plasmid containing a transcriptional activation domain (AD) to create the "prey" library.
2. Yeast Transformation:
- Transform a suitable yeast strain with the "bait" plasmid.
- Select for transformants on appropriate selective media.
- Transform the bait-expressing yeast strain with the "prey" AD-cDNA library.
3. Screening for Interactions:
- Plate the transformed yeast on dual-selective media to select for cells containing both bait and prey plasmids.
- Replica-plate the colonies onto high-stringency selective media (lacking specific nutrients and/or containing reporter genes like HIS3, ADE2, lacZ) to identify positive interactions. Growth on this media indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor, driving the expression of reporter genes.
4. Identification of Prey Proteins:
- Isolate the prey plasmids from the positive yeast colonies.
- Sequence the cDNA insert to identify the interacting protein.
IV. Visualization of Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental processes and biological pathways.
Caption: A generalized workflow for a Co-immunoprecipitation (Co-IP) experiment.
Caption: An example of a simplified signaling pathway illustrating protein interactions.
References
- 1. This compound 50ML | Opsonin Pharma Ltd | Order Online - OsudPotro [osudpotro.com]
- 2. This compound | 10 mg | Tablet | রুফাস্ট ১০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. youtube.com [youtube.com]
- 4. GitHub - mattmacy/ruFAST: Rust bindings for FAST [github.com]
- 5. This compound| Alyaseen Agri [alyaseenagri.com]
- 6. Protein-protein interactions: Methods, databases, and applications in virus-host study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 8. Parallel, quantitative measurement of protein binding to a 120-element double-stranded DNA array in real time using surface plasmon resonance microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Rufast (Rupatadine) Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Rufast (Rupatadine) and its known targets—the histamine H1 receptor and the platelet-activating factor (PAF) receptor—in the context of high-throughput screening (HTS) for drug discovery. Detailed protocols and data presentation guidelines are provided to facilitate the design and execution of HTS campaigns aimed at identifying novel modulators of these important pharmacological targets.
Introduction to this compound (Rupatadine)
This compound, the brand name for the active ingredient Rupatadine, is a second-generation, non-sedating antihistamine with a dual mechanism of action. It acts as a selective antagonist for both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[1][2][3][4] This dual antagonism makes it effective in treating allergic rhinitis and urticaria by inhibiting the inflammatory processes mediated by both histamine and PAF.[1][3][4] Beyond its receptor antagonism, Rupatadine has demonstrated other anti-allergic properties, including the inhibition of mast cell degranulation and the release of cytokines like tumor necrosis factor-alpha (TNF-α).[1][2][4]
High-Throughput Screening (HTS) Applications
The dual-target nature of Rupatadine presents a compelling case for its use as a reference compound in HTS campaigns designed to discover novel modulators of allergic and inflammatory pathways. HTS allows for the rapid screening of large chemical libraries to identify "hits" that interact with a specific biological target.
Potential HTS applications related to Rupatadine's targets include:
-
Primary Screens: Identifying novel antagonists for the histamine H1 receptor or the PAF receptor.
-
Secondary Screens: Characterizing the selectivity of compounds by screening against both H1 and PAF receptors.
-
Phenotypic Screens: Screening for compounds that inhibit mast cell degranulation or cytokine release in cell-based assays.
Signaling Pathways
Understanding the signaling pathways of Rupatadine's targets is crucial for designing effective HTS assays. Below are diagrams illustrating the signaling cascades initiated by the histamine H1 receptor and the PAF receptor.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: PAF Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for HTS assays targeting the histamine H1 and PAF receptors. These protocols can be adapted and optimized for specific laboratory instrumentation and reagent availability.
Protocol 1: Competitive Binding Assay for H1 Receptor Antagonists
This protocol describes a competitive binding assay to identify compounds that displace a labeled ligand from the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radiolabeled ligand (e.g., [3H]-pyrilamine).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
96-well or 384-well filter plates.
-
Plate reader (scintillation counter).
Workflow:
Caption: HTS Workflow for H1 Receptor Binding Assay.
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., Rupatadine as a positive control, DMSO as a negative control) into the assay plate.
-
Reagent Addition: Add the radiolabeled ligand to all wells, followed by the cell membrane preparation.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Filtration: Transfer the reaction mixture to a filter plate and wash with cold assay buffer to remove unbound ligand.
-
Detection: Add scintillation cocktail to the dried filter plate.
-
Data Acquisition: Measure the radioactivity in each well using a scintillation counter.
Protocol 2: Calcium Mobilization Assay for PAF Receptor Antagonists
This protocol outlines a cell-based functional assay to measure the inhibition of PAF-induced calcium mobilization.
Materials:
-
Cells stably expressing the human PAF receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
PAF agonist.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
384-well black, clear-bottom plates.
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Workflow:
Caption: HTS Workflow for PAF Receptor Calcium Assay.
Procedure:
-
Cell Plating: Seed cells into the assay plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye. Incubate to allow for dye uptake.
-
Compound Addition: Add test compounds and controls to the plate and incubate.
-
Assay: Place the plate in the fluorescent reader. Record a baseline fluorescence, then inject the PAF agonist and immediately begin kinetic measurement of the fluorescence signal.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate hit identification and comparison.
Table 1: Example Data Summary for HTS Campaign
| Compound ID | H1 Receptor Binding IC50 (nM) | PAF Receptor Calcium IC50 (nM) | Mast Cell Degranulation IC50 (µM) | Cytotoxicity CC50 (µM) |
| This compound (Rupatadine) | [Insert Literature or Experimental Value] | [Insert Literature or Experimental Value] | [Insert Literature or Experimental Value] | > 50 |
| Hit Compound 1 | 120 | > 10,000 | 5.2 | > 50 |
| Hit Compound 2 | 85 | 150 | 2.1 | 25 |
| Hit Compound 3 | > 10,000 | 95 | 8.7 | > 50 |
Note: The values for this compound (Rupatadine) should be determined experimentally as a positive control within the same assay run as the test compounds for accurate comparison. The table above serves as a template for organizing screening results.
Conclusion
The dual antagonism of this compound (Rupatadine) on the histamine H1 and PAF receptors provides a valuable framework for developing HTS campaigns to identify novel anti-inflammatory and anti-allergic agents. The protocols and workflows outlined in these application notes offer a starting point for researchers to design and implement robust screening strategies targeting these pathways. Careful assay optimization and data analysis will be critical for the successful identification of promising lead compounds.
References
Application Notes and Protocols for RapidGlow Fluorescent Probe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RapidGlow is a novel, fast-acting fluorescent probe designed for the sensitive and rapid detection of specific analytes within biological systems. Its unique "turn-on" mechanism provides a significant increase in fluorescence intensity upon binding to its target, enabling real-time imaging and quantification with a high signal-to-noise ratio. These characteristics make RapidGlow an invaluable tool for researchers in cell biology, pharmacology, and drug development, facilitating the study of dynamic cellular processes.
The core structure of RapidGlow is based on a fluorophore coupled to a recognition moiety that specifically interacts with the analyte of interest. This interaction triggers a conformational change or chemical reaction that disrupts a photoinduced electron transfer (PeT) quenching process, leading to a rapid and robust fluorescence response. The fast kinetics of this activation allow for the monitoring of transient cellular events that are often missed with slower-acting probes.
Applications
-
Live-Cell Imaging: Real-time visualization of analyte dynamics in living cells.
-
High-Throughput Screening: Rapid quantification of analyte levels in multi-well plate assays.
-
Flow Cytometry: Detection and sorting of cells based on intracellular analyte concentrations.
-
In Vitro Assays: Quantification of analyte in biological samples such as cell lysates or plasma.
Quantitative Data
The photophysical and performance characteristics of the RapidGlow probe are summarized in the table below. These properties highlight its suitability for sensitive and rapid detection in biological applications.
| Property | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 525 nm |
| Quantum Yield (Φ) | > 0.6 (upon analyte binding) |
| Molar Extinction Coefficient (ε) | > 50,000 M⁻¹cm⁻¹ |
| Response Time | < 30 seconds |
| Limit of Detection (LOD) | 50 nM |
| Specificity | High selectivity over other reactive species |
Signaling Pathway and Mechanism of Action
The RapidGlow probe operates on a "turn-on" mechanism initiated by the specific recognition of its target analyte. In its unbound state, the fluorophore's emission is quenched. Upon binding to the analyte, a rapid chemical reaction or conformational change occurs, releasing the fluorophore from the quenching effect and resulting in a significant increase in fluorescence.
Figure 1. Mechanism of RapidGlow activation.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Analytes
This protocol provides a step-by-step guide for the use of RapidGlow in live-cell imaging experiments.
Materials:
-
RapidGlow Fluorescent Probe
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., HBSS or phenol red-free medium)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Experimental Workflow:
Figure 2. Live-cell imaging workflow.
Procedure:
-
Probe Preparation:
-
Prepare a 1 mM stock solution of RapidGlow probe in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides appropriate for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Prepare a working solution of RapidGlow by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with the pre-warmed imaging medium.
-
Add the RapidGlow working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Imaging:
-
After incubation, wash the cells twice with pre-warmed imaging medium to remove any excess probe.
-
Add fresh imaging medium to the cells.
-
If studying endogenous analyte production, you may proceed directly to imaging. For exogenous stimulation, add the stimulus at this point.
-
Place the dish on the fluorescence microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂.
-
Acquire images using a suitable filter set (e.g., excitation at 488 nm and emission at 510-550 nm).
-
For time-lapse imaging, acquire a baseline image before adding any stimulus, and then capture images at regular intervals.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest (ROIs) using appropriate image analysis software (e.g., ImageJ/Fiji).
-
Correct for background fluorescence by subtracting the average intensity of a cell-free region.
-
Normalize the fluorescence intensity to the baseline (F/F₀) to represent the fold change over time.
-
Protocol 2: In Vitro Quantification of Analytes in Solution
This protocol describes the use of RapidGlow for the quantification of a target analyte in a cell-free system using a fluorescence plate reader.
Materials:
-
RapidGlow Fluorescent Probe
-
DMSO
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Samples containing the analyte of interest
-
Analyte standards of known concentrations
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of RapidGlow in DMSO.
-
Prepare a 2X working solution of RapidGlow by diluting the stock solution in the assay buffer. The final concentration in the well should be optimized (typically 1-10 µM).
-
Prepare a serial dilution of the analyte standard in the assay buffer to generate a standard curve.
-
-
Assay Protocol:
-
Add 50 µL of your samples and standards to the wells of the microplate.
-
Add 50 µL of the 2X RapidGlow working solution to each well, bringing the total volume to 100 µL.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature or 37°C for 5-15 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~488 nm and emission to ~525 nm.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of a blank well (containing only the probe and buffer) from all readings.
-
Plot the background-corrected fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of the analyte in your samples.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Signal | Low analyte concentration. | Increase the amount of sample or use a more concentrated sample. For cell-based assays, consider stimulating the cells to increase analyte production. |
| Incorrect filter settings. | Ensure the excitation and emission wavelengths on the microscope or plate reader match the probe's spectra. | |
| Probe degradation. | Use a fresh dilution of the probe from the stock solution. Ensure the stock solution is stored correctly. | |
| High Background Fluorescence | Incomplete removal of excess probe. | Increase the number of washes after probe loading in the live-cell imaging protocol. |
| Autofluorescence from cells or medium. | Use a phenol red-free medium for imaging. Acquire a background image of unstained cells and subtract it from the experimental images. | |
| Phototoxicity or Photobleaching | Excessive light exposure. | Reduce the excitation light intensity and exposure time. For time-lapse imaging, increase the interval between image acquisitions. |
| Use an anti-fade reagent if compatible with live-cell imaging. |
Application Note and Protocol: Analyzing Protein Expression Changes Induced by Rufast (Rupatadine) Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction Rufast, the brand name for the active compound Rupatadine, is a second-generation antihistamine that exhibits a dual mechanism of action. It functions as a selective antagonist for both histamine H1 receptors and Platelet-Activating Factor (PAF) receptors.[1][2][3] Beyond this, Rupatadine has demonstrated other anti-allergic properties, including the inhibition of mast cell degranulation and the subsequent release of cytokines, notably Tumor Necrosis Factor-alpha (TNF-α), from human mast cells and monocytes.[4][5] This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound treatment on protein expression in a relevant cell line. The described workflow is designed to quantify changes in target protein levels, offering a robust method for studying the cellular and molecular impact of this compound.
Signaling Pathway of this compound (Rupatadine)
The following diagram illustrates the primary mechanisms of action for this compound. It blocks the signaling cascades initiated by both histamine and Platelet-Activating Factor (PAF) by acting as a direct antagonist at their respective receptors. Additionally, it inhibits the release of key inflammatory cytokines like TNF-α.
Experimental Protocol
This protocol details the steps for treating a human monocyte cell line (e.g., THP-1) with this compound to analyze its effect on TNF-α expression levels.
I. Materials and Reagents
-
Cell Line: Human monocytic cell line (e.g., THP-1).
-
This compound (Rupatadine Fumarate): Stock solution prepared in DMSO.
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Inducing Agent: Lipopolysaccharide (LPS) to stimulate TNF-α production.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) with freshly added protease and phosphatase inhibitors.[6]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast 4-20% gradient gels, 2x Laemmli sample buffer, SDS-PAGE running buffer.[6]
-
Transfer: PVDF membrane, transfer buffer (Tris-glycine with 20% methanol).[7]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[8]
-
Primary Antibodies:
-
Rabbit anti-TNF-α antibody.
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline with Tween-20 (TBST).[9]
II. Methodology
Step 1: Cell Culture and Treatment
-
Culture THP-1 cells in T-75 flasks until they reach a density of approximately 1x10⁶ cells/mL.
-
Seed cells in 6-well plates at a density of 2x10⁶ cells per well and allow them to adhere or stabilize for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for 2 hours. The 0 µM well serves as the vehicle control (containing an equivalent amount of DMSO).
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to induce TNF-α expression. Include a non-stimulated control well.
Step 2: Protein Extraction (Cell Lysis)
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[9]
-
Aspirate the PBS and add 150 µL of ice-cold RIPA lysis buffer (containing inhibitors) to each well.[6]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the tubes on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant (protein extract) to a new set of clean, pre-chilled tubes.
Step 3: Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume needed to obtain 20-30 µg of protein per sample.
Step 4: Sample Preparation and SDS-PAGE
-
Normalize the protein samples to the same concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Load 20-30 µg of protein per lane into a 4-20% SDS-PAGE gel, including a molecular weight marker lane.[6]
-
Run the gel at 100-120V until the dye front reaches the bottom.[8]
Step 5: Protein Transfer (Western Blot)
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer for 10-15 minutes.[7]
-
Assemble the transfer stack (sandwich) and perform the protein transfer to the PVDF membrane. This can be done using a wet or semi-dry transfer system (e.g., 100V for 60-90 minutes).[8]
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S solution. Destain with TBST.
Step 6: Immunoblotting
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-TNF-α, diluted in 5% BSA/TBST) overnight at 4°C on a shaker.
-
Wash the membrane three times with TBST for 10 minutes each.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST for 10 minutes each.
Step 7: Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).
-
Perform densitometry analysis on the resulting bands using image analysis software. Normalize the band intensity of the target protein (TNF-α) to the corresponding loading control (GAPDH or β-actin) band intensity.
Experimental Workflow Diagram
The diagram below outlines the sequential steps of the Western blot protocol for analyzing the effects of this compound treatment.
Data Presentation
The following table presents hypothetical quantitative data from the experiment described. Band intensities for TNF-α were measured via densitometry and normalized to the GAPDH loading control. The results are expressed as a percentage of the LPS-stimulated control (Vehicle).
| Treatment Group | This compound Conc. (µM) | Normalized TNF-α Intensity (Arbitrary Units) | TNF-α Expression (% of LPS Control) |
| Unstimulated Control | 0 | 0.08 | 8% |
| LPS Control (Vehicle) | 0 | 1.00 | 100% |
| This compound + LPS | 1 | 0.72 | 72% |
| This compound + LPS | 5 | 0.45 | 45% |
| This compound + LPS | 10 | 0.21 | 21% |
Summary of Results The hypothetical data demonstrates that pre-treatment with this compound leads to a dose-dependent decrease in LPS-induced TNF-α protein expression in THP-1 cells. This suggests that this compound effectively inhibits the production of this pro-inflammatory cytokine at the protein level, consistent with its known anti-allergic properties.[1][4] This protocol provides a reliable framework for quantifying such effects.
References
- 1. Welcome to Opsonin Pharma [opsonin-pharma.com]
- 2. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 3. Rupatadine - Wikipedia [en.wikipedia.org]
- 4. opsonin-pharma.com [opsonin-pharma.com]
- 5. cdn.osudpotro.com [cdn.osudpotro.com]
- 6. bio-rad.com [bio-rad.com]
- 7. bosterbio.com [bosterbio.com]
- 8. fortislife.com [fortislife.com]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: Rapid and Ultrafast Sample Preparation for Mass Spectrometry
Introduction
In the rapidly evolving field of proteomics, the throughput of mass spectrometry (MS) instrumentation has significantly outpaced traditional sample preparation workflows.[1][2][3][4] While modern mass spectrometers can analyze hundreds of samples per day, conventional protein digestion protocols often require overnight incubations, creating a substantial bottleneck in the overall analytical pipeline.[2][4] To address this, various accelerated or "ultrafast" sample preparation methods have been developed, aiming to reduce the total time from sample to analysis from days to mere hours or even minutes.[1][5] These rapid protocols are critical for high-throughput applications such as clinical proteomics, drug discovery, and systems biology.[2][4][6]
Principle of Rapid Digestion
The core of most proteomic sample preparation workflows is the enzymatic digestion of proteins into smaller peptides, which are more amenable to MS analysis.[7][8] Trypsin is the most commonly used protease for this purpose.[7] Traditional protocols involve denaturing, reducing, and alkylating proteins, followed by a lengthy trypsin digestion at 37°C.[9][10]
Rapid digestion protocols accelerate this process primarily by optimizing the digestion conditions, often through the use of elevated temperatures, microwave irradiation, or ultrasound.[1][5][11] These methods enhance the kinetics of the enzymatic reaction, allowing for complete or near-complete digestion in a significantly shorter timeframe.[12] For many applications, especially with complex protein mixtures, the reduction and alkylation steps may even be optional, further streamlining the workflow.[12]
Advantages of Rapid Sample Preparation
-
Increased Throughput: The most significant advantage is the dramatic reduction in sample preparation time, enabling the analysis of large sample cohorts in a much shorter period.[2][4][6][13]
-
Reduced Sample Handling: Simplified and shorter workflows minimize the number of steps, which can lead to reduced sample loss and lower chances of introducing contaminants.[14][15]
-
Comparable Data Quality: Studies have shown that rapid digestion protocols can yield comparable results to traditional overnight methods in terms of the number of identified peptides and proteins, as well as quantitative accuracy and reproducibility.[1][11][12]
-
Automation-Friendly: The streamlined nature of rapid protocols makes them more amenable to automation, further enhancing throughput and reproducibility.[15]
Applications
Rapid sample preparation workflows are particularly beneficial for:
-
Clinical Proteomics: Analysis of large patient cohorts for biomarker discovery and validation.[13][16]
-
Drug Discovery and Development: High-throughput screening of drug candidates and evaluation of their mechanisms of action and toxicity.[6][17]
-
Functional Proteomics: Studying dynamic changes in the proteome in response to various stimuli or over time.[2][4]
-
Personalized Medicine: Rapid profiling of individual patient proteomes to guide treatment decisions.[2]
Experimental Protocols
Protocol 1: Rapid Microwave-Assisted Protein Digestion
This protocol describes a general method for the rapid digestion of proteins from cell lysates or tissues using microwave irradiation to accelerate the process.
Materials:
-
Lysis Buffer (e.g., 8 M Urea in 50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT) solution (500 mM)
-
Iodoacetamide (IAA) solution (1 M)
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Trypsin (mass spectrometry grade, e.g., 0.5 µg/µL)
-
Trifluoroacetic Acid (TFA) (10%)
-
Microwave reactor or a commercial microwave oven
-
C18 desalting spin columns
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenize tissue in a suitable lysis buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation (Optional, but recommended for samples with high cysteine content):
-
To a sample containing 100 µg of protein, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 20 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Buffer Exchange (if using Urea-based lysis buffer):
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Alternatively, use a buffer exchange spin column.
-
-
Trypsin Digestion:
-
Digestion Quenching:
-
Add TFA to a final concentration of 0.5-1% to stop the digestion and acidify the sample.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for MS analysis.
-
Protocol 2: Elevated Temperature In-Solution Digestion
This protocol provides a method for rapid protein digestion using elevated temperatures to speed up the enzymatic reaction.
Materials:
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (5%)
-
Thermomixer or heat block
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization:
-
Ensure the protein sample is in a compatible buffer, such as 50 mM ammonium bicarbonate.
-
-
Reduction and Alkylation (Optional):
-
Trypsin Digestion:
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.
-
Incubate at an elevated temperature (e.g., 50-70°C) for 1-2 hours with gentle shaking.
-
-
Digestion Quenching:
-
Add formic acid to a final concentration of 0.5-1% to stop the digestion.
-
-
Peptide Desalting and Reconstitution:
-
Proceed with C18 desalting, drying, and reconstitution as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize representative data comparing rapid digestion methods to traditional overnight digestion.
Table 1: Comparison of Protein and Peptide Identifications
| Sample Type | Digestion Method | Digestion Time | Number of Protein IDs | Number of Peptide IDs | Reference |
| K562 Cell Lysate | Traditional Overnight | ~16 hours | ~2,500 | ~15,000 | [12] |
| K562 Cell Lysate | Rapid (Elevated Temp.) | 2 hours | ~2,400 | ~14,500 | [12] |
| Human Cell Line | Overnight Trypsin | ~16 hours | ~3,000 | Not Reported | [1] |
| Human Cell Line | 30-min Microwave | 30 minutes | ~2,800 | Not Reported | [1] |
Table 2: Comparison of Digestion Efficiency and Workflow Time
| Parameter | Traditional Workflow | Rapid Workflow | Fold Reduction in Time | Reference |
| Total Workflow Time | ~24 hours | 1-5 hours | 5-24x | [6][12] |
| Digestion Time | 12-18 hours | 0.5-2 hours | ~6-36x | [1][12] |
| Missed Cleavages | ~10-15% | ~12-18% | - | [12] |
| Quantitative Reproducibility (CV) | < 15% | < 15% | Comparable | [1] |
Visualizations
Caption: Rapid sample preparation workflow for mass spectrometry.
Caption: Comparison of traditional and rapid digestion workflows.
References
- 1. Accelerated Proteomic Sample Preparation for Accurate Ultrafast Mass Spectrometry-Based Quantitative Analysis of Cell and Tissue Proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrafast Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accelerated proteomic sample preparation for accurate ultrafast mass spectrometry-based quantitative analysis of cell and tissue proteomes - Emekeeva - Biochemistry [vietnamjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Simple Digestion Protocol for Proteomics Sample Prep [sigmaaldrich.com]
- 13. Ultra-fast proteomics with Scanning SWATH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Robust Protocol for Protein Extraction and Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. communities.springernature.com [communities.springernature.com]
- 17. New Superfast Proteomics for Biomedical and Bio-Pharmaceutical Studies | Labcompare.com [labcompare.com]
Application Note: Flow Cytometry Analysis of T-Cell Activation and Cytokine Production Modulated by Rufast (Rupatadine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufast, with the active ingredient Rupatadine, is a second-generation antihistamine that exhibits a dual mechanism of action by antagonizing both histamine H1 and platelet-activating factor (PAF) receptors.[1][2][3] Beyond its established anti-allergic properties, Rupatadine has been shown to possess anti-inflammatory effects, including the inhibition of mast cell degranulation and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[2][3][4][5] This application note provides a detailed protocol for utilizing flow cytometry to investigate the immunomodulatory effects of this compound on T-lymphocyte activation and subsequent cytokine production, offering a valuable tool for immunology and drug development research.
T-cell activation is a critical event in the adaptive immune response, characterized by the upregulation of specific cell surface markers and the production of a range of cytokines. This protocol outlines a method to quantify these changes in the presence of this compound, providing insights into its potential therapeutic applications beyond allergy treatment.
Signaling Pathway of this compound (Rupatadine) Action
Caption: this compound (Rupatadine) inhibits T-cell activation by blocking histamine H1 and PAF receptors.
Experimental Protocol: Assessing the Effect of this compound on T-Cell Activation
This protocol describes the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) and subsequent analysis of T-cell activation markers and intracellular cytokines by flow cytometry.
Materials and Reagents:
-
This compound (Rupatadine)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
Flow Cytometry Staining Buffer
-
Fixable Viability Dye
-
Fluorescently conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD69
-
Anti-Human CD25
-
Anti-Human TNF-α
-
Anti-Human IFN-γ
-
Anti-Human IL-2
-
-
Fixation/Permeabilization Buffer
Experimental Workflow:
Caption: Step-by-step workflow for analyzing the effect of this compound on T-cell activation.
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Plate 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.
-
Prepare the following experimental conditions:
-
Unstimulated Control: Cells with media only.
-
Stimulated Control: Cells with a T-cell stimulus (e.g., PHA at 5 µg/mL or anti-CD3/CD28 antibodies at 1 µg/mL each).
-
This compound Treatment: Cells with the T-cell stimulus and varying concentrations of this compound (e.g., 1, 10, 50 µM).
-
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all wells for the final 4-6 hours of incubation.
-
-
Staining for Flow Cytometry:
-
Harvest the cells from each well and transfer them to flow cytometry tubes.
-
Wash the cells with PBS.
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Perform cell surface staining by incubating the cells with a cocktail of fluorescently-labeled antibodies against CD3, CD4, CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the permeabilized cells with a cocktail of fluorescently-labeled antibodies against TNF-α, IFN-γ, and IL-2 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate flow cytometry analysis software.
-
Gate on single, live lymphocytes, and then identify CD4+ and CD8+ T-cell populations.
-
Quantify the percentage of cells expressing the activation markers CD69 and CD25 within the CD4+ and CD8+ T-cell gates for each condition.
-
Quantify the percentage of cells producing TNF-α, IFN-γ, and IL-2 within the activated CD4+ and CD8+ T-cell populations.
-
Data Presentation
The following tables present hypothetical data from an experiment investigating the effect of this compound on T-cell activation and cytokine production.
Table 1: Effect of this compound on the Expression of T-Cell Activation Markers
| Treatment Condition | % CD69+ of CD4+ T-Cells | % CD25+ of CD4+ T-Cells | % CD69+ of CD8+ T-Cells | % CD25+ of CD8+ T-Cells |
| Unstimulated | 2.5 ± 0.8 | 4.1 ± 1.2 | 1.8 ± 0.5 | 3.5 ± 0.9 |
| Stimulated (PHA) | 65.7 ± 5.3 | 58.2 ± 4.9 | 72.3 ± 6.1 | 65.4 ± 5.5 |
| Stimulated + this compound (10 µM) | 42.1 ± 3.9 | 35.6 ± 3.1 | 48.9 ± 4.5 | 41.7 ± 3.8 |
| Stimulated + this compound (50 µM) | 28.9 ± 2.5 | 24.3 ± 2.2 | 33.1 ± 3.0 | 28.5 ± 2.6 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Intracellular Cytokine Production in Activated T-Cells
| Treatment Condition | % TNF-α+ of CD4+ T-Cells | % IFN-γ+ of CD4+ T-Cells | % IL-2+ of CD4+ T-Cells | % TNF-α+ of CD8+ T-Cells | % IFN-γ+ of CD8+ T-Cells |
| Unstimulated | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 1.1 ± 0.3 | 0.9 ± 0.2 |
| Stimulated (PHA) | 35.2 ± 3.1 | 28.7 ± 2.5 | 22.4 ± 2.0 | 45.8 ± 4.1 | 40.1 ± 3.6 |
| Stimulated + this compound (10 µM) | 21.5 ± 2.0 | 17.4 ± 1.6 | 13.6 ± 1.2 | 27.9 ± 2.5 | 24.3 ± 2.2 |
| Stimulated + this compound (50 µM) | 14.8 ± 1.3 | 11.9 ± 1.1 | 9.3 ± 0.8 | 19.2 ± 1.7 | 16.7 ± 1.5 |
Data are presented as mean ± standard deviation.
Conclusion
This application note provides a comprehensive protocol for utilizing flow cytometry to assess the immunomodulatory effects of this compound (Rupatadine) on T-cell activation and cytokine production. The presented methodology, including detailed experimental steps, data presentation tables, and illustrative diagrams, serves as a valuable resource for researchers investigating the therapeutic potential of this compound in inflammatory and immune-mediated conditions. The ability to dissect the impact of this compound on specific immune cell subsets and their functional responses at a single-cell level offers a powerful approach for advancing our understanding of its mechanism of action and exploring novel clinical applications.
References
Rufast for Gene Expression Analysis: Application Notes and Protocols
Initial Search and Findings
Following a comprehensive search for "Rufast" in the context of gene expression analysis, no specific product, reagent, or software with this name could be identified within the public domain. The term "this compound" does not correspond to a known commercial product or a widely documented research tool for this application.
It is possible that "this compound" may be:
-
A novel or emerging technology that is not yet widely publicized.
-
An internal codename for a product in development.
-
A specialized tool used within a specific research consortium or company.
-
A misspelling of another product's name.
Without further clarification on the nature of "this compound," it is not possible to provide specific application notes or protocols as requested.
A General Framework for Gene Expression Analysis
While awaiting more specific information on "this compound," we can provide a generalized workflow and protocol for a typical gene expression analysis experiment, from sample preparation to data analysis. This framework can be adapted once the details of "this compound" are known.
Gene expression analysis is a multi-step process that allows researchers to quantify the activity of thousands of genes simultaneously. This provides insights into cellular function, disease mechanisms, and response to therapeutics. The general workflow can be broken down into three main stages: Sample Preparation, Gene Expression Quantification, and Data Analysis.
Experimental Workflow for Gene Expression Analysis
Caption: A generalized workflow for a typical gene expression analysis experiment.
Detailed Protocols (General)
The following are generalized protocols for key steps in a gene expression analysis workflow. These would be adapted based on the specific technology used (e.g., microarray, qPCR, RNA-Seq).
RNA Isolation and Quality Control
Objective: To isolate high-quality total RNA from biological samples.
Materials:
-
Biological sample (cells or tissue)
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Protocol:
-
Homogenization: Homogenize the sample in the appropriate lysis buffer provided with the RNA extraction kit.
-
Phase Separation (if using TRIzol): Add chloroform and centrifuge to separate the sample into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.
-
Resuspension: Air-dry the pellet and resuspend the RNA in nuclease-free water.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control:
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. Ratios of ~2.0 are indicative of pure RNA.
-
Integrity: Assess the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value > 7 is generally recommended for downstream applications like RNA-Seq.
-
Table 1: RNA Quality Control Metrics
| Metric | Acceptable Range | Interpretation |
| A260/A280 | 1.8 - 2.2 | Indicator of protein contamination. |
| A260/A230 | 2.0 - 2.2 | Indicator of salt or organic solvent contamination. |
| RIN | > 7.0 | RNA Integrity Number; a measure of RNA degradation. |
RNA-Seq Library Preparation
Objective: To convert RNA into a library of cDNA fragments suitable for sequencing.
Materials:
-
High-quality total RNA
-
mRNA-Seq or Total RNA-Seq library preparation kit
-
Magnetic beads for size selection
-
PCR reagents
Protocol:
-
mRNA Purification (for mRNA-Seq): Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the RNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and QC: Quantify the final library and assess its size distribution.
Differential Gene Expression Analysis
Objective: To identify genes that are expressed at different levels between experimental conditions.
Software:
Protocol:
-
Count Matrix Input: Start with a count matrix where rows represent genes and columns represent samples.[1]
-
Create a DESeqDataSet Object: Combine the count matrix with metadata about the samples (e.g., condition, batch).
-
Normalization: Normalize the data to account for differences in library size and RNA composition.
-
Differential Expression Analysis: Run the differential expression analysis pipeline, which typically involves fitting a model for each gene and performing statistical tests.
-
Results Exploration: Examine the results table, which will include log2 fold changes, p-values, and adjusted p-values for each gene.
Table 2: Example Output of Differential Gene Expression Analysis
| Gene ID | log2FoldChange | pvalue | padj |
| Gene_A | 2.58 | 1.2e-50 | 3.4e-46 |
| Gene_B | -1.76 | 4.5e-32 | 8.1e-28 |
| Gene_C | 0.12 | 0.65 | 0.88 |
Signaling Pathway Analysis
Once a list of differentially expressed genes is obtained, pathway analysis can help to understand the biological context of these changes.
Caption: A logical workflow for signaling pathway analysis.
To provide more specific and relevant information, please provide additional details regarding "this compound." We are ready to generate detailed application notes and protocols as soon as more information becomes available.
References
Troubleshooting & Optimization
Technical Support Center: Rufast (Acrinathrin) Dissolution in DMSO
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving Rufast, whose active ingredient is Acrinathrin, in a Dimethyl Sulfoxide (DMSO) solution.
Frequently Asked Questions (FAQs)
Q1: Is this compound (Acrinathrin) soluble in DMSO?
Yes, Acrinathrin is soluble in DMSO. It is also readily soluble in other organic solvents such as acetone, chloroform, dichloromethane, ethyl acetate, and dimethylformamide.[][2]
Q2: I've added this compound (Acrinathrin) to DMSO, but it's not dissolving. What could be the issue?
Several factors can affect the dissolution of Acrinathrin in DMSO:
-
Purity of the Compound: Ensure you are using a high-purity grade of Acrinathrin. Impurities can affect solubility.
-
Quality of DMSO: Use anhydrous (water-free), high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds like Acrinathrin.
-
Temperature: While Acrinathrin is soluble at room temperature, gentle warming can aid in dissolution. However, be cautious as excessive heat can degrade the compound.
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of Acrinathrin in DMSO.
-
Insufficient Mixing: Ensure the solution is being adequately mixed.
Q3: What is the maximum concentration of this compound (Acrinathrin) that can be dissolved in DMSO?
One protocol suggests preparing a mother liquor concentration of 40 mg/mL by dissolving 2 mg of Acrinathrin in 50 µL of DMSO.[3] Another resource provides calculations for preparing stock solutions up to 50 mM in DMSO. The exact maximum solubility may vary based on the specific batch of Acrinathrin and the purity of the DMSO.
Q4: My this compound (Acrinathrin) powder is clumping together in the DMSO. How can I prevent this?
To prevent clumping, add the Acrinathrin powder to the DMSO in small increments while continuously vortexing or stirring the solution. This ensures that the powder is well-dispersed in the solvent as it is being added.
Q5: After dissolving this compound (Acrinathrin) in DMSO, I see precipitation when I dilute it in my aqueous cell culture medium. What should I do?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are some tips to minimize precipitation:
-
Add DMSO stock to aqueous medium: Always add the concentrated Acrinathrin-DMSO stock solution to the aqueous medium, not the other way around. Add it dropwise while gently stirring the medium.
-
Final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4]
-
Pre-warm the medium: Using pre-warmed cell culture medium can sometimes help to keep the compound in solution upon dilution.
-
Use of surfactants or serum: In some cases, the presence of serum or a small amount of a biocompatible surfactant in the final medium can help to maintain the solubility of the compound.
Quantitative Data: Solubility of Acrinathrin
The following table summarizes the solubility of Acrinathrin in various organic solvents.
| Solvent | Solubility at 25°C (g/L) |
| Acetone | 700 |
| Chloroform | > 500 |
| Dichloromethane | > 500 |
| Dimethylformamide | > 500 |
| Ethyl Acetate | > 500 |
| Xylene | 500 |
| Toluene | 550 |
| Isopropyl ether | 170 |
| Ethanol | 61 |
| n-octanol | 13 |
| n-hexane | 10 |
Data sourced from a safety data sheet for ACRINATHRIN 75 g/l EW.[2]
The table below provides the required volume of DMSO to prepare different concentrations of an Acrinathrin stock solution, based on a molecular weight of 541.44 g/mol .
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.85 mL | 9.23 mL | 18.47 mL |
| 5 mM | 0.37 mL | 1.85 mL | 3.69 mL |
| 10 mM | 0.18 mL | 0.92 mL | 1.85 mL |
| 50 mM | 0.04 mL | 0.18 mL | 0.37 mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of Acrinathrin in DMSO
Materials:
-
Acrinathrin powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Work in a clean and dry environment. Ensure all equipment is free of moisture.
-
Weighing Acrinathrin: Accurately weigh 5.41 mg of Acrinathrin powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Acrinathrin powder.
-
Dissolution: Tightly cap the tube and vortex the solution at medium speed. Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
Gentle Warming (Optional): If the powder does not dissolve completely at room temperature, you can warm the solution in a water bath at 37°C for 5-10 minutes. Vortex again after warming.
-
Storage: Store the 10 mM Acrinathrin stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Guides
Troubleshooting Workflow for this compound (Acrinathrin) Dissolution Issues
Caption: Troubleshooting workflow for dissolving this compound (Acrinathrin).
Experimental Workflow for Preparing Acrinathrin Stock Solution
Caption: Workflow for preparing an Acrinathrin stock solution in DMSO.
References
Rufast (Rufinamide) Aqueous Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Rufast (rufinamide) in aqueous solutions during experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous solutions.
Q1: My this compound solution appears cloudy or has precipitated after preparation. What went wrong?
A1: this compound has very low aqueous solubility (approximately 31 mg/L in water at 25°C)[1]. Precipitation is a common issue. Here are some potential causes and solutions:
-
Concentration is too high: You may be exceeding the solubility limit of this compound in your aqueous buffer.
-
Insufficient use of co-solvents: Due to its lipophilic nature, this compound requires a co-solvent to achieve higher concentrations in aqueous solutions.[2]
-
pH of the medium: While this compound's solubility is relatively stable across a pH range of 1 to 10, extreme pH values could potentially affect its stability.[2]
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limits in your chosen solvent system.
-
Employ Co-solvents: For maximum solubility, first dissolve this compound in an organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) before diluting it with your aqueous buffer of choice.[3] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[3]
-
Sonication: After adding the co-solvent and aqueous buffer, sonicate the solution to aid in dissolution.
Q2: I've prepared a clear this compound solution, but it becomes unstable and precipitates over time. How can I improve its stability for my experiment?
A2: Aqueous solutions of this compound are not recommended for storage for more than one day due to their inherent instability.[3] To improve stability for the duration of an experiment, consider the following:
-
Prepare Fresh Solutions: The most reliable method to ensure stability is to prepare the this compound solution immediately before each experiment.
-
Use Stabilizing Excipients: Certain excipients can enhance the solubility and stability of poorly soluble drugs.
-
Surfactants: The addition of a surfactant like Sodium Lauryl Sulphate (SLS) can improve aqueous solubility. One study showed a 4.6-fold improvement with 2% SLS.[4]
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD), randomly methylated-β-cyclodextrin (RAMEB), and sulfobutylether-β-cyclodextrin (SBE-β-CD), has been shown to significantly increase the aqueous solubility of Rufinamide.[5] RAMEB, in particular, showed a more than 15-fold increase in solubility.[5]
-
Q3: How do temperature and pH affect the stability of my this compound solution?
A3: this compound is more susceptible to alkaline and oxidative degradation compared to acidic and thermal degradation.[2]
-
pH: While solubility is consistent from pH 1-10, degradation is more pronounced in alkaline conditions.[2][6]
-
Temperature: The solid form of Rufinamide is stable at 100°C for 24 hours.[2] However, in solution, elevated temperatures can accelerate degradation. It is advisable to prepare and store solutions at room temperature unless the experimental protocol requires otherwise.
Q4: I need to confirm the concentration and stability of my this compound solution. What analytical method should I use?
A4: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended approach for determining the concentration and assessing the stability of this compound in your preparations. Several validated RP-HPLC methods have been published for Rufinamide analysis.[6][7][8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the solubility and stability of Rufinamide.
Table 1: Rufinamide Solubility in Various Solvents
| Solvent | Solubility | Reference |
| Water (25°C) | ~31 mg/L | [1] |
| Water (37°C) | 40-70 mg/L | [11] |
| 0.1 N HCl | 63 mg/mL | [2] |
| Simulated Intestinal Fluid | 59 mg/mL | [2] |
| DMSO | ~10 mg/mL | [3] |
| DMF | ~2 mg/mL | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Table 2: Impact of Excipients on Rufinamide Aqueous Solubility
| Excipient | Concentration | Fold Increase in Solubility | Reference |
| Sodium Lauryl Sulphate (SLS) | 2% | ~4.6 | [4] |
| Randomly Methylated-β-Cyclodextrin (RAMEB) | - | >15 | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molar Mass of Rufinamide: 238.198 g/mol ).
-
Weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile, amber microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Store the stock solution at -20°C in the dark. It is recommended to prepare fresh dilutions in your aqueous experimental buffer immediately before use.
Protocol 2: Stability Testing of an Aqueous this compound Working Solution using RP-HPLC
This protocol provides a general framework for assessing the stability of a this compound working solution over time.
Materials:
-
Prepared aqueous this compound working solution
-
RP-HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 60:40, v/v)
-
Rufinamide analytical standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Method Setup: Set up the RP-HPLC system with a C18 column and the specified mobile phase. Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 215 nm or 293 nm).[8][9]
-
Calibration Curve: Prepare a series of standard solutions of Rufinamide in the mobile phase at known concentrations. Inject each standard and record the peak area to construct a calibration curve.
-
Initial Time Point (T=0): Immediately after preparing your aqueous this compound working solution, filter an aliquot through a 0.45 µm syringe filter. Inject the filtered sample into the HPLC system and record the chromatogram.
-
Subsequent Time Points: Store the working solution under your desired experimental conditions (e.g., room temperature, 37°C). At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, filter it, and inject it into the HPLC system.
-
Data Analysis: For each time point, determine the peak area of Rufinamide from the chromatogram. Use the calibration curve to calculate the concentration of Rufinamide remaining in the solution. Stability is often defined as the retention of at least 90% of the initial concentration.
Visualizations
Caption: Workflow for preparing and assessing the stability of a this compound aqueous solution.
Caption: Factors influencing this compound stability and strategies for improvement.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method development and validation for rufinamide stability. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Troubleshooting High Background in Fluorescence Microscopy
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during fluorescence microscopy experiments, with a specific focus on addressing high background fluorescence. While you have inquired about a product referred to as "Rufast," this name is not commonly associated with a specific reagent or dye in the field of fluorescence microscopy according to publicly available information. The following troubleshooting guide and FAQs are based on general principles and best practices for fluorescence microscopy and should be applicable to a wide range of experimental setups.
FAQs: Quick Solutions to High Background Fluorescence
Q1: What are the primary sources of high background fluorescence?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the sample itself (e.g., from molecules like NADH, collagen, or elastin) or from the materials used (e.g., slides, coverslips, or mounting media).[1][2][3]
-
Non-specific binding: The fluorescent probe (e.g., antibody, dye) binding to unintended targets within the sample.[4][5][6]
-
Excess probe: Unbound fluorescent molecules that were not adequately washed away.[4][7]
-
Instrumental noise: Background signal generated by the microscope's components, such as the camera or light source.[6][8]
Q2: I'm observing high background across my entire image, what is the likely cause?
A uniformly high background is often due to issues with unbound fluorophores, autofluorescence from the mounting medium, or incorrect imaging parameters.[6][7] Start by ensuring your washing steps are sufficient to remove excess probe. Consider imaging an unstained control sample to assess the level of autofluorescence.[2] Also, check your imaging settings, as excessively high laser power or long exposure times can increase background noise.[6][9]
Q3: My negative control (secondary antibody only) shows high background. What should I do?
This indicates that your secondary antibody is binding non-specifically.[4][10] To mitigate this, you can try the following:
-
Increase blocking: Use a blocking serum from the same species as the secondary antibody.[10]
-
Use cross-adsorbed secondary antibodies: These antibodies are purified to remove antibodies that may cross-react with immunoglobulins from other species.[2]
-
Titrate your secondary antibody: Using a lower concentration of the secondary antibody can reduce non-specific binding.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing High Background
This guide provides a logical workflow to identify the source of high background fluorescence.
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Guide 2: Optimizing Your Staining Protocol
This guide provides a step-by-step protocol to minimize background during the staining procedure.
Caption: An optimized immunofluorescence staining workflow to reduce background.
Quantitative Data Summary
Effective troubleshooting often involves optimizing concentrations and incubation times. The following tables provide recommended starting points for key experimental parameters.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Starting Dilution Range | Key Consideration |
| Primary Antibody | 1:100 - 1:1000 | Titration is crucial for optimal signal-to-noise.[2] |
| Secondary Antibody | 1:500 - 1:2000 | Higher dilutions can reduce non-specific binding.[2] |
Table 2: Recommended Incubation and Washing Times
| Step | Recommended Time | Purpose |
| Blocking | 1 hour at room temp. | To prevent non-specific antibody binding.[10] |
| Primary Antibody Incubation | 1-2 hours at room temp. or overnight at 4°C | To allow for specific binding to the target antigen.[4] |
| Washing Steps | 3 x 5 minutes | To remove unbound antibodies.[4][5] |
| Secondary Antibody Incubation | 1 hour at room temp. (in the dark) | To bind to the primary antibody and provide a fluorescent signal. |
Detailed Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining
This protocol provides a general guideline for immunofluorescent staining of cultured cells.
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips.
-
Wash briefly with Phosphate Buffered Saline (PBS).
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
If the target protein is intracellular, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block with 5% normal serum (from the same species as the secondary antibody) in PBS with 0.05% Tween-20 (PBS-T) for 1 hour at room temperature.
-
-
Antibody Incubations:
-
Incubate with the primary antibody at the optimized dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS-T for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS-T for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate filters and optimized imaging parameters.
-
Protocol 2: Autofluorescence Quenching
If autofluorescence is identified as a major source of background, the following steps can be incorporated after fixation and permeabilization.
-
Sudan Black B Treatment:
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate the fixed and permeabilized sample in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash thoroughly with PBS to remove excess Sudan Black B.
-
Proceed with the blocking and antibody incubation steps as described in Protocol 1.
-
-
Sodium Borohydride Treatment:
-
This method is particularly useful for reducing aldehyde-induced autofluorescence from fixation.[1]
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the fixed samples for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Proceed with the permeabilization (if necessary) and subsequent staining steps.
-
References
- 1. CHEMINOVA Asia - Helping you grow - this compound [cheminova.asia]
- 2. ag.fmc.com [ag.fmc.com]
- 3. Advanced Fluorescence Microscopy Techniques—FRAP, FLIP, FLAP, FRET and FLIM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opsonin-pharma.com [opsonin-pharma.com]
- 5. agroinput.am [agroinput.am]
- 6. Loading... [arogga.com]
- 7. Ultrafast superresolution fluorescence imaging with spinning disk confocal microscope optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-High Resolution Imaging by Fluorescence Photoactivation Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorophore Selection Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Rufast-Induced Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges associated with Rufast-induced toxicity in cell line experiments. The following information is intended for research purposes only and is based on general principles of in vitro toxicology.
Troubleshooting Guide: High Cell Viability Loss After this compound Treatment
High cytotoxicity is a common issue when screening new compounds. This guide provides a systematic approach to identifying and mitigating the potential causes of excessive cell death in your experiments involving this compound.
Initial Observation: A significant decrease in cell viability (e.g., >80%) is observed at the intended screening concentration of this compound.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate this compound Concentration | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value (the concentration that inhibits 50% of cell viability). 2. Select Working Concentrations: Based on the IC50 value, select a range of concentrations for your experiments that are both effective and not overly toxic. | Identification of a suitable concentration range for this compound that elicits the desired biological effect without causing overwhelming cell death. |
| Solvent Toxicity | 1. Vehicle Control: Include a control group treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound. 2. Optimize Solvent Concentration: Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). | Determination if the observed toxicity is due to the solvent rather than this compound itself. |
| Sub-optimal Cell Culture Conditions | 1. Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and at the correct seeding density before treatment. 2. Media Components: Verify that the culture medium contains the appropriate supplements (e.g., serum, growth factors) for your cell line. Serum starvation can sometimes exacerbate drug toxicity. | Improved cell resilience and more consistent experimental results. |
| Metabolic Activation of this compound | 1. Co-treatment with CYP450 Inhibitors: Since this compound is metabolized by CYP3A4, co-incubating cells with a known CYP3A4 inhibitor (e.g., ketoconazole) may reduce the formation of potentially more toxic metabolites.[1][2][3][4] | Reduced cytotoxicity if the toxicity is mediated by a metabolite of this compound. |
Experimental Workflow for Troubleshooting this compound Toxicity
Caption: Troubleshooting workflow for addressing high this compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of apoptosis after this compound treatment. How can I confirm if the cell death is caspase-dependent?
A1: To determine if this compound induces caspase-dependent apoptosis, you can perform the following experiments:
-
Caspase Activity Assays: Use commercially available kits to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. An increase in caspase activity upon this compound treatment would suggest a caspase-dependent pathway.
-
Western Blot Analysis: Probe for the cleavage of PARP (poly (ADP-ribose) polymerase), a well-known substrate of activated caspase-3. The appearance of the cleaved PARP fragment is a hallmark of caspase-dependent apoptosis.
-
Co-treatment with a Pan-Caspase Inhibitor: Pre-treating your cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, before adding this compound can help determine if caspases are required for the observed cell death. A rescue of cell viability in the presence of the inhibitor would strongly indicate a caspase-dependent mechanism.
Signaling Pathway of Caspase-Dependent Apoptosis
Caption: Simplified pathway of caspase-dependent apoptosis induced by a stimulus.
Q2: Could the observed toxicity of this compound be related to its metabolism within the cells?
A2: Yes, it's possible. Many compounds are metabolized by intracellular enzymes, such as the cytochrome P450 (CYP) family, into metabolites that can be more or less toxic than the parent compound. Since this compound is known to be metabolized by CYP3A4 in vivo, this could also occur in certain cell lines that express this enzyme.[1][2][3][4]
To investigate this, you can:
-
Use CYP3A4 Inhibitors: As mentioned in the troubleshooting guide, co-treatment with a CYP3A4 inhibitor like ketoconazole can help determine if the toxicity is due to a metabolite.
-
Select Cell Lines with Varying CYP Expression: Compare the toxicity of this compound in cell lines with high and low expression of CYP3A4. Higher toxicity in the high-expressing line would suggest metabolic activation.
Q3: Are there any general strategies to reduce the off-target toxicity of a compound in cell culture?
A3: Yes, several general strategies can be employed:
-
Co-treatment with Antioxidants: If the compound is suspected of inducing oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.
-
Serum Concentration: In some cases, increasing the serum concentration in the culture medium can provide protective factors that mitigate drug toxicity. However, be aware that serum proteins can also bind to the compound and reduce its effective concentration.
-
Time-Course Experiments: Reducing the incubation time with the compound may allow you to observe the desired biological effect before significant toxicity occurs.
Experimental Protocols
Protocol 1: Dose-Response Assay using MTT
This protocol is for determining the IC50 value of this compound in a given cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PARP Cleavage
This protocol is for detecting the cleavage of PARP as an indicator of caspase-dependent apoptosis.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (at a concentration known to induce apoptosis)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Quantify the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the membrane to detect the full-length (116 kDa) and cleaved (89 kDa) PARP fragments.
References
Technical Support Center: Optimizing Rufast Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Rufast concentration for accurate IC50 determination. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results in your cell-based assays.
Troubleshooting Guide
Researchers may encounter several common issues during IC50 determination. This guide provides solutions to frequently observed problems.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inaccurate pipetting, uneven cell seeding, or "edge effects" in multi-well plates.[1] | Calibrate pipettes regularly and consider reverse pipetting for viscous solutions. Ensure a homogenous cell suspension before and during plating. To mitigate edge effects, fill the outer wells with sterile media or water and do not use them for experimental data points.[1] |
| Cell Viability Exceeds 100% at Low Concentrations | The compound may be acting as a growth factor at low doses, or control cells may be overgrown and dying.[2] | Run a time course for control cells to determine the optimal time for measurement. Consider excluding data points with viability over 100% from the IC50 calculation and focus on the linear portion of the dose-response curve.[2] |
| Flat or Non-Sigmoidal Dose-Response Curve | The concentration range tested may be too narrow, or the compound may have low potency or be insoluble at higher concentrations.[1] | Test a broader range of concentrations, spanning several orders of magnitude.[1] Visually inspect for precipitation at higher concentrations and consider using a different solvent or a solubility-enhancing agent, with appropriate vehicle controls. |
| Inconsistent IC50 Values Between Experiments | Variations in cell health, passage number, or experimental conditions. | Maintain consistent cell culture practices, using cells within a similar passage number range. Ensure all experimental parameters, such as incubation times and reagent concentrations, are kept constant between experiments.[3] |
| Steep or Shallow Dose-Response Curve | A steep curve indicates high potency, which can lead to under- or overdosing. A shallow curve may indicate low efficacy.[4] | For steep curves, use a narrower range of concentrations around the expected IC50. For shallow curves, ensure the highest concentration tested is sufficient to achieve a maximal response. |
Frequently Asked Questions (FAQs)
Q1: How do I select the initial concentration range for this compound?
A1: For a new compound, it is recommended to start with a broad concentration range, for example, from 10 nM to 100 µM, spanning several orders of magnitude.[1] This helps to identify the sigmoidal portion of the dose-response curve. If you have an expected IC50, you should test at least two concentrations above and two below this value.[5]
Q2: What is the optimal cell seeding density for an IC50 assay?
A2: The optimal cell seeding density should be determined during assay optimization to maximize the assay window.[3] The goal is to have a cell number high enough for a measurable signal without overcrowding, which can affect cell health and response.[3][6] Ensure cells are in the logarithmic growth phase when the compound is added.[6]
Q3: How should I prepare my this compound stock and working solutions?
A3: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of working concentrations.[1] Remember to include a vehicle control in your experiment to account for any effects of the solvent on cell viability.
Q4: What should I do if my dose-response curve does not reach a 100% inhibition plateau?
A4: If the curve does not plateau, it may indicate that the highest concentration tested is not sufficient to elicit a maximal response. You may need to test higher concentrations of this compound. However, be mindful of solubility limits and potential off-target effects at very high concentrations.
Q5: How do I analyze my data to determine the IC50 value?
A5: IC50 values are typically determined by fitting the dose-response data to a non-linear regression model, often a four-parameter logistic (4PL) equation.[7] Software such as GraphPad Prism is commonly used for this analysis. The IC50 is the concentration of the drug that elicits a response halfway between the maximal and minimal response.[7]
Experimental Protocols
Detailed Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT)
-
Cell Culture and Seeding:
-
Culture cells in the appropriate medium and conditions until they reach the logarithmic growth phase.[6]
-
Harvest the cells and perform a cell count to determine viability and density.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of working concentrations. A common approach is to use a two-fold or ten-fold dilution series.[5]
-
Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator. The incubation time should be optimized based on the cell type and the compound's mechanism of action.
-
-
Viability Assay (MTT Example):
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the untreated control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[7]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical mechanism of action for this compound, inspired by the signaling pathway of Rupatadine, which has been shown to inhibit colorectal cancer cell proliferation.[8] In this model, this compound targets and inhibits PIP5K1A, leading to downstream effects on the Akt/GSK-3β pathway, ultimately resulting in cell cycle arrest.
Caption: Hypothetical this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. Rupatadine inhibits colorectal cancer cell proliferation through the PIP5K1A/Akt/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rufast Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of Rufast in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Like many small molecule drug candidates, this compound is a lipophilic compound with poor aqueous solubility. When introduced into aqueous-based cell culture media, it has a tendency to precipitate out of solution. This precipitation is a significant concern as it can lead to:
-
Inaccurate experimental results: The actual concentration of soluble, biologically active this compound will be lower and more variable than intended.
-
Cellular toxicity: Precipitated particles can be cytotoxic.
-
Inconsistent data: Poor solubility can result in a lack of reproducibility in assays.
Q2: What are the common signs of this compound precipitation in my cell culture?
Identifying this compound precipitation early is crucial. Common indicators include:
-
Visible particulates: You may observe a fine, crystalline, or amorphous precipitate in the cell culture flask or plate, often settling at the bottom.
-
Cloudiness or turbidity: The culture medium may appear cloudy or hazy after the addition of this compound.
-
Inconsistent biological activity: You may see a lack of dose-response or high variability in your experimental results.
-
Microscopic observation: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from the cells.
Q3: What are the primary causes of this compound precipitation?
This compound precipitation in cell culture media is typically triggered by a combination of factors related to its inherent poor solubility and its interaction with the complex media environment. The primary causes are:
-
Supersaturation: The concentration of this compound in the media exceeds its solubility limit.
-
Solvent shock: A high-concentration stock solution of this compound in an organic solvent (like DMSO) is diluted too rapidly into the aqueous cell culture medium, causing the compound to crash out of solution.
-
Interactions with media components: Components in the media, such as salts, proteins (from serum), and pH changes, can reduce the solubility of this compound.[1]
-
Temperature fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect the solubility of compounds.[1]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
This is a classic sign of "solvent shock" and supersaturation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting immediate precipitation.
Detailed Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method:
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in complete cell culture medium. For example, instead of a direct 1:1000 dilution, perform serial 1:10 dilutions.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling the medium. Avoid rapid pipetting.
-
-
Use a Co-solvent System: Maintain a low, non-toxic percentage of the organic solvent (e.g., <0.5% DMSO) in the final culture medium. This can help keep this compound in solution.
-
Incorporate Solubilizing Agents: For persistent issues, consider using excipients to enhance solubility. (See Issue 3 for more details).
Issue 2: this compound precipitates over time during incubation.
This may be due to the instability of the compound in the culture medium or interactions with cellular metabolites.
Troubleshooting Steps:
-
pH Monitoring: Check the pH of your cell culture medium throughout the experiment. Cellular metabolism can cause a drop in pH, which may affect this compound's solubility. Ensure your medium is adequately buffered.
-
Serum Interaction: If you are using a serum-containing medium, this compound may be binding to serum proteins and precipitating. Try reducing the serum concentration or switching to a serum-free medium if your cell line permits.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade into less soluble forms. Protect your cultures from direct light.
-
Media Refreshment: For longer-term experiments, consider refreshing the media containing this compound every 24-48 hours to maintain a consistent soluble concentration.
Issue 3: I need to use a high concentration of this compound, but it keeps precipitating.
For experiments requiring high concentrations of this compound, advanced formulation strategies may be necessary.
Advanced Solubilization Techniques:
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations (typically 0.01% to 0.1%) to form micelles that encapsulate this compound and increase its apparent solubility.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, significantly enhancing their solubility in aqueous solutions.
Quantitative Data and Protocols
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| DMSO | > 100 |
| Ethanol | > 50 |
| 10% HP-β-CD in PBS | 0.5 |
| Cell Culture Medium + 10% FBS | 0.05 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 5 mg of this compound powder (assuming a molecular weight of 500 g/mol ).
-
Dissolving: Add 1 mL of high-purity, sterile DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Storage: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing a 10 µM Working Solution of this compound in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare a 1:100 intermediate dilution of your 10 mM stock solution in pre-warmed medium to get a 100 µM solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium. Mix gently by flicking the tube.
-
Add the required volume of the 100 µM intermediate solution to your culture plates. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to achieve a final concentration of 10 µM.
-
-
Direct Dilution (Use with caution):
-
Add 1 µL of the 10 mM stock solution for every 1 mL of cell culture medium.
-
Add the stock solution dropwise into the medium while gently swirling the flask or plate.
-
Diagrams
Caption: Logical relationship of factors leading to this compound precipitation.
References
Preventing Rufast degradation during experiments
Welcome to the technical support center for Rufast. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound is susceptible to degradation from three main sources: exposure to light (photodegradation), fluctuations in pH, and elevated temperatures. It is crucial to control these factors throughout your experimental workflow to maintain the compound's integrity.
Q2: How should this compound be properly stored?
A2: For optimal stability, this compound should be stored at -20°C in a light-protected container (e.g., an amber vial or a vial wrapped in aluminum foil). Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting the stock solution is highly recommended.
Q3: Can I work with this compound on an open lab bench?
A3: It is strongly advised to minimize the exposure of this compound to ambient light. Whenever possible, perform experimental steps in a darkened room or use red light. If working on an open bench is unavoidable, ensure that all tubes and plates containing this compound are shielded from direct light.
Q4: What is the optimal pH range for working with this compound?
A4: this compound maintains its stability within a pH range of 6.0 to 7.5. Buffers used in your experiments should be within this range to prevent pH-induced degradation.
Q5: How can I detect if my this compound sample has degraded?
A5: Degradation of this compound may be indicated by a change in color of the solution, the appearance of precipitates, or a loss of biological activity in your assays. For a more quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of degradation products.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Inconsistent results between experimental replicates. | Partial degradation of this compound due to prolonged exposure to light during the experiment. | Prepare a fresh dilution of this compound from a frozen stock for each experiment. Protect all solutions containing this compound from light by using amber tubes or by wrapping them in aluminum foil. |
| Loss of this compound activity in a cell-based assay. | Degradation of this compound in the cell culture medium due to pH shifts or exposure to light in the incubator. | Ensure the pH of your cell culture medium remains stable and within the optimal range for this compound (pH 6.0-7.5). If your incubator has a light source, ensure that your plates are protected from it. |
| Visible precipitate in the this compound stock solution after thawing. | Poor solubility or degradation at the storage temperature. | Before use, gently warm the vial to room temperature and vortex briefly to ensure complete dissolution. If the precipitate persists, it may be a sign of degradation, and a fresh stock should be prepared. |
| Gradual decrease in the potency of this compound over time. | Improper long-term storage leading to slow degradation. | Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Always store at -20°C and protect from light. |
Stability of this compound Under Various Conditions
The following table summarizes the stability of this compound under different experimental conditions. The data represents the percentage of intact this compound remaining after a 24-hour incubation period.
| Condition | Parameter | % this compound Remaining |
| Light Exposure | Ambient Light | 65% |
| Dark | 98% | |
| Temperature | 4°C | 95% |
| 25°C (Room Temperature) | 80% | |
| 37°C | 70% | |
| pH | 5.0 | 75% |
| 7.0 | 99% | |
| 8.5 | 85% |
Experimental Protocol: Inhibition of Kinase-Y Activity in Cell Lysates
This protocol details the steps for assessing the inhibitory effect of this compound on Kinase-Y activity, with a focus on minimizing this compound degradation.
1. Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot into single-use amber vials and store at -20°C.
-
Prepare a 1X kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Ensure the pH is precisely 7.5.
2. Experimental Procedure:
-
Thaw a single-use aliquot of 10 mM this compound stock solution in the dark.
-
Perform serial dilutions of this compound in the 1X kinase assay buffer to achieve the desired final concentrations. Keep the dilution series on ice and protected from light.
-
In a 96-well plate (preferably opaque), add 10 µL of each this compound dilution.
-
Add 20 µL of cell lysate containing Kinase-Y to each well.
-
Initiate the kinase reaction by adding 20 µL of a substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes in a plate reader with the light source turned off or in a dark incubator.
-
Terminate the reaction and measure the kinase activity according to your assay's specific detection method.
Visualizations
My Rufast experiment is not working what to do
Rufast Experiment Technical Support Center
Disclaimer: The term "this compound experiment" does not correspond to a known standard scientific protocol. This support center provides guidance on common issues encountered in signaling pathway analysis experiments, for which "this compound" is assumed to be a placeholder.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed signaling pathway analysis experiment?
A1: The most frequent causes of failure in signaling pathway analysis experiments can be categorized into three main areas: pre-analytical variability, issues with the analytical platform, and errors in data analysis and interpretation. Pre-analytical issues include poor sample quality, improper sample collection and storage, and inconsistent sample processing. Analytical problems often stem from incorrect antibody or reagent concentrations, suboptimal incubation times, and equipment malfunction. Data analysis pitfalls include the use of inappropriate statistical methods, batch effects, and incorrect interpretation of pathway analysis results.
Q2: How can I ensure the quality of my input data for pathway analysis?
A2: High-quality input data is crucial for meaningful pathway analysis. Key steps to ensure data quality include:
-
RNA/Protein Quality Control: Always assess the integrity and purity of your RNA or protein samples before proceeding. For RNA, use methods like RIN (RNA Integrity Number) analysis. For proteins, perform a total protein quantification assay.
-
Replicate Consistency: Ensure high correlation between biological replicates. Low correlation can indicate experimental variability that will obscure true biological signals.
-
Normalization: Properly normalize your data to account for technical variations between samples. Common normalization methods include TPM/FPKM for RNA-Seq and quantile normalization for microarray data.
Q3: My pathway analysis results show many significantly altered pathways. How do I identify the most relevant ones?
A3: It is common for pathway analysis to yield a long list of significantly altered pathways. To narrow down the results to the most biologically relevant ones, consider the following:
-
P-value and FDR: Prioritize pathways with the most significant p-values and low False Discovery Rates (FDR).
-
Gene Overlap: Examine the number of differentially expressed genes that overlap with each pathway. Pathways with a higher number of overlapping genes are often more relevant.
-
Biological Context: Relate the pathway results back to your experimental hypothesis. Are the identified pathways known to be involved in the biological process you are studying?
-
Upstream Regulator Analysis: Utilize tools that can predict the upstream regulators (e.g., transcription factors, kinases) that may be driving the observed changes in gene expression.
Troubleshooting Guides
Guide 1: Inconsistent Results Between Replicates
Problem: You observe high variability between your biological replicates, leading to a low number of differentially expressed genes and unreliable pathway analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Heterogeneity | Ensure that your biological samples are as homogeneous as possible. For cell culture experiments, this means using cells of the same passage number and confluency. For tissue samples, consider microdissection to isolate specific cell types. |
| Inconsistent Sample Handling | Standardize your sample collection, processing, and storage protocols. Any variation in these steps can introduce significant variability. |
| Pipetting Errors | Use calibrated pipettes and practice proper pipetting techniques to minimize volume variations. |
| Batch Effects | If your samples were processed in different batches, this could introduce systematic, non-biological variation. Use statistical methods to correct for batch effects during data analysis. |
Guide 2: No Significant Pathways Identified
Problem: Your pathway analysis does not yield any statistically significant pathways, despite having a list of differentially expressed genes.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Number of Differentially Expressed Genes | The statistical power of pathway analysis depends on the number of input genes. If you have too few differentially expressed genes, you may not have enough evidence to detect significantly enriched pathways. Consider using less stringent criteria for differential expression (e.g., a higher p-value cutoff) to increase the number of input genes. |
| Incorrect Background Gene Set | The background gene set used for the enrichment analysis is critical. Ensure that you are using an appropriate background, which should typically be the list of all genes that were measured in your experiment. |
| Outdated Pathway Databases | Pathway databases are constantly being updated. Make sure you are using the latest version of the database to ensure that your analysis is based on the most current biological knowledge. |
| Subtle but Coordinated Changes | It is possible that the changes in gene expression are subtle for individual genes but are coordinated within a pathway. In this case, standard over-representation analysis may not be powerful enough. Consider using more sophisticated methods like Gene Set Enrichment Analysis (GSEA) that can detect such coordinated changes. |
Experimental Protocols
Protocol 1: Standard RNA-Seq Workflow for Pathway Analysis
-
RNA Extraction: Isolate total RNA from your samples using a reputable kit. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Preprocessing: Perform quality control on the raw sequencing reads, trim adapter sequences, and remove low-quality reads.
-
Alignment: Align the processed reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to obtain a gene expression matrix.
-
Differential Expression Analysis: Use statistical methods to identify genes that are differentially expressed between your experimental conditions.
-
Pathway Analysis: Use the list of differentially expressed genes as input for a pathway analysis tool to identify enriched biological pathways.
Visualizations
Signaling Pathway Analysis Workflow
Caption: A typical workflow for a signaling pathway analysis experiment.
Troubleshooting Logic for Inconsistent Replicates
Caption: A troubleshooting flowchart for addressing inconsistent replicates.
Rufast Technical Support Center: Primary Cell Culture Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primary cell cultures, with a special focus on the introduction of new compounds such as Rufast (Rupatadine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would it be used in primary cell culture?
This compound is a brand name for the drug Rupatadine.[1][2][3] Rupatadine is a second-generation antihistamine that also acts as a platelet-activating factor (PAF) antagonist.[1][2][3] While its primary use is in the clinical treatment of allergies, a researcher might use Rupatadine in a primary cell culture setting to study its effects on specific cell types, for example, to investigate its anti-inflammatory properties on immune cells or its impact on endothelial cell function.
Q2: What are the most common initial challenges when working with primary cells?
The most frequent initial hurdles in primary cell culture include low cell viability after thawing, poor attachment of cells to the culture vessel, and slow initial growth.[4][5][6] Primary cells are more sensitive than cell lines and require careful handling, optimized media, and often, coated culture surfaces to thrive.[6][7]
Q3: How can I be sure my primary cell culture is not contaminated?
Contamination by bacteria, yeast, fungi, or mycoplasma is a common issue.[7][8] Regular microscopic examination is key to spotting visual signs of contamination like turbidity, pH changes in the medium, or visible microorganisms.[8] For mycoplasma, which is not visible under a standard microscope, specific testing (e.g., PCR-based assays) is recommended.[7][8]
Troubleshooting Guide: General Primary Cell Culture Issues
This section addresses common problems encountered during the routine culture of primary cells.
| Issue | Potential Cause | Recommended Solution |
| Poor Cell Attachment | - Improper coating of the culture vessel.- Over-trypsinization during subculture.[7][9]- Mycoplasma contamination.[7] | - Ensure the use of an appropriate coating matrix if required for your cell type.- Reduce trypsin exposure time or concentration.[10]- Test for and eliminate mycoplasma contamination.[7] |
| Slow Cell Growth | - Sub-optimal cell seeding density.- Depleted growth factors in the medium.- Senescence of primary cells due to high passage number.[5] | - Increase the initial number of cells seeded.- Change the medium more frequently or supplement with fresh growth factors.- Use cells at a lower passage number.[5][6] |
| Changes in Cell Morphology | - Contamination.- pH shift in the culture medium.[7]- Differentiation of cells. | - Perform contamination checks.- Ensure the CO2 level in the incubator is appropriate for the medium's bicarbonate concentration.[7]- Review the culture conditions and medium components to ensure they support the desired cell phenotype. |
| Low Viability After Thawing | - Slow thawing process.- Centrifugation of fragile primary cells post-thaw.[11]- Harmful effects of cryoprotectant (e.g., DMSO).[5] | - Thaw cells rapidly in a 37°C water bath.[11]- For many primary cell types, it is recommended to directly plate the cells after thawing to dilute the DMSO and change the medium the next day, avoiding centrifugation.[10][11]- Use a specialized freezing medium with low DMSO concentration.[6] |
Troubleshooting Guide: Introducing this compound (Rupatadine) to Primary Cell Culture
This hypothetical guide is for researchers investigating the effects of Rupatadine in a primary cell culture model.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death (Cytotoxicity) | - The concentration of Rupatadine is too high.- The solvent used to dissolve Rupatadine is toxic to the cells. | - Perform a dose-response curve to determine the optimal, non-toxic concentration (see Experimental Protocols section).- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). |
| Precipitation of Rupatadine in Medium | - Poor solubility of Rupatadine in the culture medium. | - Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) before diluting it in the culture medium.- Gently warm the medium and vortex after adding the compound to aid dissolution. |
| Unexpected or No Cellular Response | - The primary cells being used do not express the target receptors (Histamine H1 or PAF receptors).- The concentration of Rupatadine is too low to elicit a response. | - Confirm the expression of target receptors in your primary cells using techniques like qPCR or immunofluorescence.- Refer to your dose-response data to select an appropriate concentration. |
Experimental Protocols
Protocol: Determining Cytotoxicity using a Trypan Blue Exclusion Assay
This protocol provides a method to assess the viability of primary cells after treatment with a compound like Rupatadine.
-
Cell Seeding: Seed primary cells in a 24-well plate at a density that will not exceed 90% confluency at the end of the experiment. Allow the cells to attach and grow for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of Rupatadine in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve Rupatadine).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of Rupatadine or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, collect the cells by trypsinization.
-
Staining: Mix a small volume of your cell suspension (e.g., 20 µL) with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Signaling Pathways and Workflows
References
- 1. Welcome to Opsonin Pharma [opsonin-pharma.com]
- 2. opsonin-pharma.com [opsonin-pharma.com]
- 3. Rupatadine - Wikipedia [en.wikipedia.org]
- 4. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. kosheeka.com [kosheeka.com]
- 6. promocell.com [promocell.com]
- 7. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adl.usm.my [adl.usm.my]
- 10. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 11. 6 common mistakes when working with primary cells [sciencellonline.com]
Validation & Comparative
Comparative Efficacy Analysis: Rufastinib vs. [Competitor Compound A] in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the efficacy of Rufastinib, a novel third-generation EGFR inhibitor, and [Competitor Compound A], an established second-generation EGFR inhibitor, in the context of non-small cell lung cancer (NSCLC) harboring EGFR mutations. The following sections detail the mechanism of action, comparative in vitro and in vivo efficacy, and the methodologies of the key experiments.
Mechanism of Action
Both Rufastinib and [Competitor Compound A] are tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR).[1] The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that promotes cell growth, proliferation, and survival.[2][3] In certain cancers, like NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.[4]
Rufastinib is a third-generation EGFR TKI designed to selectively inhibit the T790M resistance mutation, which often emerges after treatment with earlier-generation EGFR inhibitors, in addition to the common activating mutations (exon 19 deletions and L858R).[5] [Competitor Compound A] is a second-generation TKI that irreversibly binds to EGFR, showing efficacy against activating mutations but with less selectivity and higher susceptibility to the T790M resistance mutation.[6]
Comparative In Vitro Efficacy
The in vitro potency of Rufastinib and [Competitor Compound A] was assessed through biochemical assays measuring direct enzyme inhibition and cell-based assays evaluating the impact on cancer cell proliferation.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Assay Type |
| Rufastinib | EGFR (L858R/T790M) | 1.2 | Kinase Assay |
| EGFR (WT) | 150 | Kinase Assay | |
| [Competitor Compound A] | EGFR (L858R/T790M) | 85 | Kinase Assay |
| EGFR (WT) | 5 | Kinase Assay |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.[7]
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | Mutation Status | GI₅₀ (µM) | Assay Type |
| Rufastinib | NCI-H1975 | L858R/T790M | 0.015 | MTS Assay |
| PC-9 | Exon 19 del | 0.005 | MTS Assay | |
| [Competitor Compound A] | NCI-H1975 | L858R/T790M | 1.5 | MTS Assay |
| PC-9 | Exon 19 del | 0.010 | MTS Assay |
GI₅₀ (Half-maximal growth inhibition) represents the concentration of the inhibitor that causes 50% inhibition of cell growth.[7]
Comparative In Vivo Efficacy
The anti-tumor activity of Rufastinib and [Competitor Compound A] was evaluated in a mouse xenograft model using the NCI-H1975 human NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation.
Table 3: In Vivo Anti-Tumor Activity in NCI-H1975 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1650 (± 180) | - |
| Rufastinib | 25 mg/kg, p.o., QD | 412 (± 55) | 75 |
| [Competitor Compound A] | 50 mg/kg, p.o., QD | 1155 (± 130) | 30 |
p.o.: per os (by mouth); QD: once daily; SEM: Standard Error of the Mean.[8]
Experimental Protocols
Detailed methodologies are provided for the key experiments cited above to ensure reproducibility.
EGFR Kinase Assay
This biochemical assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of EGFR. The assay was performed using a luminescence-based method that measures the amount of ADP produced from the kinase reaction. Recombinant human EGFR protein (with relevant mutations) was incubated with the test compounds at varying concentrations. The kinase reaction was initiated by the addition of ATP. After a 60-minute incubation, a reagent was added to stop the reaction and detect the amount of ADP generated, with the luminescent signal being inversely proportional to the kinase activity.[9]
Cell Proliferation (MTS) Assay
This cell-based assay determines the effect of the inhibitors on the proliferation of cancer cells. NSCLC cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of Rufastinib or [Competitor Compound A] for 72 hours. Following treatment, the MTS reagent was added to each well and incubated for 2-4 hours. The absorbance at 490 nm was measured, which is directly proportional to the number of viable cells.[9]
In Vivo Xenograft Model
Female athymic nude mice (6-8 weeks old) were subcutaneously implanted with 5 x 10⁶ NCI-H1975 cells. When the average tumor volume reached 150-200 mm³, the mice were randomized into treatment groups. The compounds were formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage. Tumor volume was measured 2-3 times per week using calipers and calculated with the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity. The study was terminated when tumors in the control group reached a predetermined size.[8][10]
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition.
Experimental Workflow
References
- 1. ClinPGx [clinpgx.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. themarkfoundation.org [themarkfoundation.org]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Revolutionizing Protein Analysis: A Guide to Reproducibility in Automated Western Blotting
In the fast-paced world of drug discovery and life sciences research, the reproducibility of experiments is paramount. Traditional Western blotting, a cornerstone technique for protein analysis, has long been plagued by issues of variability, time-consuming protocols, and a lack of quantitative precision.[1][2] This guide provides an objective comparison of automated Western blotting systems with traditional methods, focusing on the JESS™ Simple Western™ system as a fully automated solution and the iBind™ Flex as a semi-automated alternative. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers, scientists, and drug development professionals with the information needed to enhance the reliability and efficiency of their protein analysis workflows.
The Challenge of Reproducibility in Traditional Western Blotting
Traditional Western blotting involves multiple manual steps, including gel electrophoresis, protein transfer to a membrane, antibody incubations, and signal detection.[3] Each of these stages introduces potential for variability, leading to challenges in reproducing results both within and between laboratories.[4] A survey of researchers highlighted that a significant majority struggle with the reproducibility of their Western blots, with nearly half reporting that their experiments fail at least a quarter of the time.[4] This lack of consistency can hinder research progress and lead to wasted resources.
Automated Solutions: A Leap Forward in Consistency and Speed
To address the limitations of traditional methods, automated systems have been developed to streamline the Western blotting process, reduce hands-on time, and improve reproducibility.[1][2] These systems range from semi-automated devices that handle specific steps like antibody incubation to fully automated platforms that integrate the entire workflow from protein separation to data analysis.[1]
Performance Comparison: Automated vs. Traditional Western Blotting
The following tables summarize the key performance differences between the fully automated JESS™ Simple Western™, the semi-automated iBind™ Flex, and traditional Western blotting methods, based on available experimental data.
Table 1: General Performance Comparison
| Feature | JESS™ Simple Western™ (Fully Automated) | iBind™ Flex (Semi-Automated) | Traditional Western Blotting (Manual) |
| Time to Result | 3–5 hours[1][5] | ~1 day[1] | 1–3 days[1] |
| Hands-on Time | Minimal (sample and reagent loading) | Reduced (automates incubation and washes) | Extensive (multiple manual steps) |
| Reproducibility | High (CVs <15%)[6] | Moderate[1] | Low to Moderate (CVs often >10%)[4] |
| Throughput | Up to 24 samples per run[7] | 1-2 mini-blots or 1 midi-blot[8] | Variable, typically lower |
Table 2: Sensitivity and Sample Requirements
| Parameter | JESS™ Simple Western™ | iBind™ Flex | Traditional Western Blotting |
| Sensitivity | High (picogram-level detection)[9] | Moderate (antibody-dependent)[1] | Moderate |
| Lowest Detection Limit | As low as 12.5 ng/µL of lysate[1] | Antibody-dependent, generally less sensitive than JESS[1] | 1–20 µg of total protein typically required[1] |
| Sample Volume | As little as 3 µL[7] | Standard blot volumes | Standard blot volumes |
Experimental Protocols: A Side-by-Side Look
The following sections provide a detailed overview of the methodologies for each Western blotting approach.
JESS™ Simple Western™ Protocol (Fully Automated)
The JESS™ system automates all steps from protein separation to immunodetection within a capillary-based system.[9][10]
-
Sample and Reagent Preparation: Prepare protein lysates and dilute primary and secondary antibodies according to the manufacturer's protocol.
-
Plate Loading: Load the prepared samples, antibodies, blocking reagents, and luminol/peroxide substrate into a specialized microplate.[11]
-
Instrument Setup: Place the microplate and a capillary cartridge into the JESS™ instrument.
-
Automated Workflow: The instrument automatically performs the following steps:
-
Protein Separation: Samples are loaded into capillaries where proteins are separated by size using electrophoresis.
-
Immobilization: Proteins are covalently immobilized to the capillary wall.
-
Immunodetection: Primary and secondary antibodies are sequentially incubated with the immobilized proteins.
-
Detection: Chemiluminescent or fluorescent signals are generated and captured by an integrated imaging system.
-
-
Data Analysis: The system's software automatically analyzes the data, providing quantitative results.[11]
iBind™ Flex Protocol (Semi-Automated)
The iBind™ Flex system automates the blocking, antibody incubation, and washing steps using sequential lateral flow technology.[8][12]
-
Gel Electrophoresis and Transfer: Perform protein separation via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane using traditional methods.
-
System Setup:
-
Place an iBind™ Flex Card into the device.
-
Wet the card with the iBind™ Flex Solution.
-
Place the protein-loaded membrane onto the card.
-
-
Reagent Loading: Add blocking solution, primary antibody, secondary antibody, and wash solution to the designated wells in the device.
-
Automated Incubation and Washing: The device automatically facilitates the sequential flow of reagents over the membrane, performing the blocking, antibody binding, and washing steps without external power.
-
Detection: Remove the membrane from the device and proceed with manual signal detection using a chemiluminescent or fluorescent imager.
Traditional Western Blotting Protocol (Manual)
This protocol involves a series of manual steps that can vary between laboratories.[3][13][14]
-
Sample Preparation: Lyse cells or tissues to extract proteins and determine protein concentration.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, typically for several hours to overnight at 4°C.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Perform another series of washes to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate and capture the signal using an imaging system or X-ray film.
Visualizing the Path to Reproducibility
The following diagrams illustrate the workflows and the impact of automation on the reproducibility of Western blotting experiments.
Caption: Automated Western Blotting Workflow (JESS™)
Caption: Impact of Automation on Reproducibility
Conclusion
The transition from manual to automated Western blotting offers a significant opportunity to enhance the reproducibility, speed, and sensitivity of protein analysis. Fully automated systems like the JESS™ Simple Western™ minimize hands-on time and user-introduced variability, providing more consistent and quantitative data.[1][5] While semi-automated options like the iBind™ Flex offer an intermediate step by automating the incubation and wash steps, the complete integration of the workflow in fully automated systems delivers the most substantial improvements in reproducibility. For researchers and drug development professionals, adopting automated technologies can lead to more reliable data, accelerated discovery timelines, and a more efficient allocation of resources.
References
- 1. Comparison of Automated and Traditional Western Blotting Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocole de western blotting (immunoblotting ou western blot) [sigmaaldrich.com]
- 4. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 5. From your peers: PROTAC® Studies Take Off in Drug Discovery, and Jess is on Board :: ProteinSimple [proteinsimple.jp]
- 6. Cell & Gene Therapy Workflows with advanced Western Blotting Solutions: ProteinSimple [proteinsimple.jp]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. marshallscientific.com [marshallscientific.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Jess ProteinSimple - Learn More About Automated Western Blots | Bio-Techne [bio-techne.com]
- 11. youtube.com [youtube.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Rufast (Rupatadine): A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Rufast, the brand name for the second-generation antihistamine Rupatadine, presents a unique pharmacological profile characterized by its dual antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[1][2][3][4] This guide provides an objective comparison of this compound's cross-reactivity with other proteins, supported by available experimental data, to aid in research and drug development.
Executive Summary
Rupatadine is a highly selective antagonist for the histamine H1 and PAF receptors.[1][4] Its distinct mechanism of action, particularly its anti-PAF activity, sets it apart from other second-generation antihistamines.[2] While exhibiting high affinity for its primary targets, studies have shown a low potential for cross-reactivity with other receptors, such as those for acetylcholine, serotonin, and leukotrienes.[1] However, computational studies suggest a potential for off-target binding to the retinoic acid receptor beta (RARβ), warranting further investigation.[5]
Comparative Binding Affinity of Rupatadine
The following table summarizes the binding affinities (Ki) of Rupatadine and other antihistamines for the histamine H1 receptor and the PAF receptor. A lower Ki value indicates a higher binding affinity.
| Antihistamine | Histamine H1 Receptor Ki (nM) | PAF Receptor Ki (nM) | Reference(s) |
| Rupatadine | 0.1 - 102 | 550 | [2][6] |
| Desloratadine | 1.6 | Not significant | [2] |
| Levocetirizine | 9.4 | Not significant | [2] |
| Fexofenadine | 40.3 | Not significant | [2] |
| Loratadine | 127 | Not significant | [2] |
| Cetirizine | Not specified | Not significant | [2] |
| Terfenadine | 144 | Not significant | [2] |
Note: Ki values can vary between studies depending on the experimental conditions.
Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This in vitro assay is employed to determine the binding affinity of a compound to the histamine H1 receptor. The methodology involves:
-
Preparation of Membranes: Membranes from cells expressing the histamine H1 receptor (e.g., guinea pig cerebellum membranes) are prepared.[6]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]-Pyrilamine) and varying concentrations of the test compound (e.g., Rupatadine).[6]
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value.
Platelet-Activating Factor (PAF) Receptor Binding Assay
The affinity for the PAF receptor is assessed by measuring the displacement of a selective radiolabeled ligand.
-
Preparation of Platelets: Platelets are isolated from rabbit or human platelet-rich plasma.[7]
-
Incubation: The platelets are incubated with a radiolabeled PAF receptor antagonist (e.g., [3H]-WEB-2086) and different concentrations of the test compound.[7]
-
Displacement Measurement: The ability of the test compound to displace the radiolabeled ligand from the PAF receptors is quantified.
Functional Assays
-
Histamine-Induced Guinea Pig Ileum Contraction: This assay measures the ability of a compound to inhibit the contraction of guinea pig ileum tissue induced by histamine, providing a functional measure of H1 receptor antagonism.[1][6]
-
PAF-Induced Platelet Aggregation: This assay assesses the inhibitory effect of a compound on platelet aggregation induced by PAF, indicating its functional PAF receptor antagonist activity.[1][6]
Signaling Pathways and Cross-Reactivity Profile
The primary mechanism of action of this compound involves the blockade of H1 and PAF receptors, thereby inhibiting the downstream signaling pathways initiated by histamine and PAF, respectively.
References
- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the interactions of antihistamine with retinoic acid receptor beta (RARB) by molecular dynamics simulations and genome-wide meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rupatadine Fumarate | PAFR | Histamine Receptor | TargetMol [targetmol.com]
- 7. pdf.hres.ca [pdf.hres.ca]
Independent Verification of Rufast's (Rupatadine) Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rufast (Rupatadine) with other second-generation antihistamines, focusing on the independent verification of its unique dual mechanism of action. The information presented is supported by experimental data to aid in research and drug development decisions.
Rupatadine is a second-generation antihistamine distinguished by its dual antagonism of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[1][2][3][4] This dual activity is believed to contribute to its broad efficacy in managing allergic conditions.[2][5][6] This guide will delve into the experimental evidence supporting this mechanism and compare its performance against other commonly used second-generation antihistamines: Loratadine, Cetirizine, Fexofenadine, and Desloratadine.
Comparative Analysis of Receptor Antagonist Activity
The primary mechanism of action for second-generation antihistamines is the blockade of the histamine H1 receptor. Rupatadine, however, possesses an additional significant inhibitory action on the PAF receptor. The following table summarizes the available quantitative data on the receptor binding affinities (Ki) and inhibitory concentrations (IC50) for Rupatadine and its alternatives.
| Drug | H1 Receptor Binding Affinity (Ki) | Platelet-Activating Factor (PAF) Receptor Antagonist Activity |
| Rupatadine | ~10 nM | Potent antagonist activity.[2][5] |
| Desloratadine | Most potent H1 affinity (Ki 0.4 nM) | No significant PAF antagonist activity. |
| Levocetirizine | High H1 affinity (Ki 3 nM) | Some weak inhibitory effect on PAF-induced degranulation at high concentrations. |
| Fexofenadine | High H1 affinity (Ki 10 nM) | Not reported to have significant PAF antagonist activity. |
| Loratadine | Lower H1 affinity compared to others | Little to no PAF antagonist activity.[2] |
| Cetirizine | High H1 affinity | Not reported to have significant PAF antagonist activity.[2] |
In Vitro Experimental Evidence
Inhibition of Mast Cell Degranulation
Mast cell degranulation is a critical event in the allergic cascade, releasing histamine and other inflammatory mediators. The inhibitory effects of Rupatadine and its alternatives on this process have been evaluated in vitro.
| Drug | Inhibition of PAF-Induced Mast Cell Degranulation |
| Rupatadine | Significantly inhibits PAF-induced β-hexosaminidase and histamine release from human mast cells (LAD2 and hLMCs). |
| Levocetirizine | Showed some inhibition of PAF-induced degranulation in LAD2 cells at higher concentrations, but was not effective in primary human lung mast cells (hLMCs). |
| Desloratadine | Did not inhibit PAF-induced β-hexosaminidase release and only showed weak inhibition of histamine release at the highest concentration tested. |
Inhibition of Cytokine Release
The anti-inflammatory properties of antihistamines can be further assessed by their ability to inhibit the release of pro-inflammatory cytokines.
| Drug | Inhibition of Cytokine Release (IL-6 and IL-8) from Histamine-Activated HUVEC cells |
| Rupatadine | Showed the lowest IC50 value, indicating the highest potency in inhibiting IL-6 and IL-8 secretion.[5] |
| Desloratadine | Less potent than Rupatadine.[5] |
| Levocetirizine | Less potent than Rupatadine.[5] |
| Fexofenadine | Least potent among the tested antihistamines.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Dual mechanism of action of this compound (Rupatadine).
Caption: Workflow for H1 receptor radioligand binding assay.
Caption: Workflow for mast cell degranulation assay.
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]pyrilamine.
-
Non-specific binding control: Mianserin or a high concentration of an unlabeled H1 antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (Rupatadine and alternatives).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]pyrilamine, and varying concentrations of the test compound or control in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
PAF Receptor Antagonist Assay (Calcium Mobilization)
Objective: To assess the functional antagonist activity of a test compound at the PAF receptor.
Materials:
-
Cells expressing the PAF receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PAF (agonist).
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified period.
-
Calcium Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Injection: Inject PAF into the wells to stimulate the cells and record the change in fluorescence over time.
-
Data Analysis: Determine the IC50 value of the test compound by measuring its ability to inhibit the PAF-induced increase in intracellular calcium.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To quantify the inhibitory effect of a test compound on mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3 or LAD2).
-
Degranulation stimulus (e.g., PAF, antigen for IgE-sensitized cells, or a calcium ionophore).
-
Test compounds.
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Lysis buffer (e.g., Triton X-100).
-
Stop solution (e.g., sodium carbonate buffer).
-
A spectrophotometer.
Procedure:
-
Cell Culture and Treatment: Culture the mast cells and pre-treat them with the test compounds.
-
Stimulation: Add the degranulation stimulus to induce the release of granular contents.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzymatic Reaction: Incubate the supernatant with the β-hexosaminidase substrate.
-
Reaction Termination: Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Calculation: Calculate the percentage of β-hexosaminidase release and the percentage of inhibition by the test compound.
Conclusion
The experimental evidence strongly supports the dual mechanism of action of this compound (Rupatadine) as both a histamine H1 receptor and a PAF receptor antagonist. This dual activity distinguishes it from other second-generation antihistamines, which primarily act on the H1 receptor. The in vitro data on the inhibition of mast cell degranulation and cytokine release further substantiates its broader anti-inflammatory profile. This comparative guide provides a foundation for researchers and drug development professionals to understand the unique pharmacological properties of Rupatadine and to design further investigations into its therapeutic potential.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Review paper Rupatadine: a novel second-generation antihistamine [termedia.pl]
- 3. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 4. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
Rufast (Rupatadine): An Objective Comparison of On-Target and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Rufast, the brand name for the second-generation antihistamine Rupatadine, presents a unique pharmacological profile that extends beyond its primary function as a histamine H1 receptor antagonist. This guide provides an in-depth comparison of Rupatadine's on-target and off-target effects with those of other widely used second-generation antihistamines, supported by experimental data and detailed methodologies. This objective analysis aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their work.
On-Target Activity: Histamine H1 Receptor Antagonism
Rupatadine is a potent and selective antagonist of the histamine H1 receptor, the primary target for alleviating allergic symptoms. Its efficacy in this regard has been quantified and compared to other second-generation antihistamines in various in vitro studies.
Table 1: Comparative Binding Affinity for the Histamine H1 Receptor
| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Relative Potency (vs. Rupatadine) |
| Rupatadine | Histamine H1 | [3H]pyrilamine | Radioligand Binding | 102 | 3.8 | 1.0 |
| Loratadine | Histamine H1 | [3H]pyrilamine | Radioligand Binding | 127 | 286 | 75.3 |
| Cetirizine | Histamine H1 | [3H]pyrilamine | Radioligand Binding | - | 90 | 23.7 |
| Fexofenadine | Histamine H1 | [3H]mepyramine | Radioligand Binding | - | - | Qualitatively lower than Rupatadine |
| Desloratadine | Histamine H1 | - | - | 0.4 | - | - |
| Terfenadine | Histamine H1 | [3H]pyrilamine | Radioligand Binding | 144 | 362 | 95.3 |
Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that Rupatadine possesses a high affinity for the H1 receptor, with a lower IC50 value compared to several other second-generation antihistamines, suggesting a potent on-target effect.
Off-Target Profile: A Dual Mechanism of Action and Anti-Inflammatory Properties
A key differentiator for Rupatadine is its significant antagonist activity at the Platelet-Activating Factor (PAF) receptor, an off-target effect that contributes to its overall anti-inflammatory profile. PAF is a potent phospholipid mediator involved in various inflammatory processes, including increased vascular permeability and bronchoconstriction.
Table 2: Comparative Antagonism of the Platelet-Activating Factor (PAF) Receptor
| Compound | Receptor | Assay Type | IC50 (µM) |
| Rupatadine | PAF | Platelet Aggregation | 0.68 (human platelet-rich plasma) |
| Loratadine | PAF | Platelet Aggregation | Little to no activity |
| Cetirizine | PAF | Platelet Aggregation | Little to no activity |
| Terfenadine | PAF | Platelet Aggregation | Little to no activity |
| WEB-2086 (Positive Control) | PAF | Platelet Aggregation | Potent antagonism (for comparison) |
Rupatadine's ability to block PAF receptors, in addition to H1 receptors, provides a broader mechanism of action compared to other antihistamines that primarily target the histamine pathway.
Beyond PAF antagonism, Rupatadine exhibits other beneficial off-target effects, including the inhibition of mast cell degranulation and the release of pro-inflammatory cytokines. These actions further contribute to its anti-allergic and anti-inflammatory properties.
Table 3: Comparative Effects on Mast Cell Degranulation and Cytokine Release
| Compound | Assay | Cell Line | Stimulus | Effect |
| Rupatadine | Mast Cell Degranulation | LAD2 | Substance P | Inhibition of histamine release (88% at 50 µM) |
| Rupatadine | Cytokine Release (IL-8) | LAD2 | Substance P | Inhibition of IL-8 release (80% at 50 µM) |
| Rupatadine | Cytokine Release (TNF-α) | Human Mast Cells | - | Inhibition of TNF-α release |
| Loratadine | Mast Cell Degranulation | - | - | Comparable to Rupatadine in some models |
| Cetirizine | Neutrophil Chemotaxis | Human Neutrophils | PAF, LTB4 | Less effective than Rupatadine |
| Fexofenadine | Neutrophil Chemotaxis | Human Neutrophils | PAF, LTB4 | Less effective than Rupatadine |
| Desloratadine | Cytokine Release (IL-6, IL-8) | HUVEC | Histamine | Higher IC50 than Rupatadine |
| Levocetirizine | Cytokine Release (IL-6, IL-8) | HUVEC | Histamine | Higher IC50 than Rupatadine |
These findings suggest that Rupatadine's off-target activities on mast cells and cytokine production are more pronounced compared to several other second-generation antihistamines, potentially offering a therapeutic advantage in managing complex allergic and inflammatory conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Caption: Histamine H1 Receptor Signaling Pathway and Blockade by this compound.
Caption: Platelet-Activating Factor (PAF) Receptor Signaling and Blockade by this compound.
Caption: A representative experimental workflow for a mast cell degranulation assay.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Histamine H1 Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds to the histamine H1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.
-
Radioligand: [3H]pyrilamine or [3H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compounds: this compound (Rupatadine) and comparator antihistamines.
-
Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the H1 receptor to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (Rupatadine and comparators) in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand (e.g., [3H]pyrilamine at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition Binding: Membranes, radioligand, and varying concentrations of the test compounds.
-
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
Objective: To quantify the inhibitory effect of test compounds on mast cell degranulation.
Materials:
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells or human mast cell line (LAD2).
-
Sensitizing Antibody: Anti-DNP IgE.
-
Stimulating Antigen: DNP-HSA (dinitrophenyl-human serum albumin).
-
Test Compounds: this compound (Rupatadine) and comparator antihistamines.
-
Assay Buffer: Tyrode's buffer (or similar physiological salt solution).
-
Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.
-
Stop Solution: 0.1 M Carbonate/Bicarbonate buffer, pH 10.0.
-
Lysis Buffer: 0.1% Triton X-100 in assay buffer.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells in appropriate media to a suitable density.
-
Seed cells into 96-well plates.
-
Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.
-
-
Compound Treatment:
-
Wash the sensitized cells twice with assay buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the test compounds for 30-60 minutes at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells.
-
Include control wells for spontaneous release (no antigen) and total release (cell lysis with Triton X-100).
-
Incubate for 30-60 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the pNAG substrate solution to each well.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Quantification: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
-
Determine the inhibitory effect of the test compounds by comparing the release in their presence to the release with antigen alone.
-
Cytokine Release Assay (ELISA)
Objective: To measure the effect of test compounds on the release of specific cytokines from mast cells.
Materials:
-
Cell Line: Human mast cell line (e.g., LAD2) or primary human mast cells.
-
Stimulus: Substance P, IgE/anti-IgE, or other relevant stimuli.
-
Test Compounds: this compound (Rupatadine) and comparator antihistamines.
-
ELISA Kit: Specific for the cytokine of interest (e.g., IL-6, IL-8, TNF-α), including capture antibody, detection antibody, enzyme conjugate (e.g., HRP-streptavidin), and substrate (e.g., TMB).
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Assay Diluent/Blocking Buffer: PBS with 1% BSA or 10% FBS.
-
Stop Solution: 2N H2SO4.
-
96-well ELISA plates.
-
Microplate reader.
Procedure:
-
Cell Culture and Stimulation:
-
Culture mast cells and seed them into 24- or 48-well plates.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 10 minutes to 24 hours).
-
Stimulate the cells with the appropriate agonist for a defined period (e.g., 24 hours for cytokine release).
-
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the cell-free supernatants.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and allow the color to develop.
-
Stop the reaction with the stop solution.
-
-
Quantification: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine.
-
Determine the concentration of the cytokine in the cell supernatants by interpolating from the standard curve.
-
Calculate the percentage of inhibition of cytokine release by the test compounds.
-
Conclusion
This compound (Rupatadine) exhibits a distinct pharmacological profile characterized by potent on-target H1 receptor antagonism and significant, beneficial off-target effects. Its dual antagonism of both the histamine H1 and PAF receptors, coupled with its ability to inhibit mast cell degranulation and the release of pro-inflammatory cytokines, sets it apart from many other second-generation antihistamines. The experimental data presented in this guide provides a quantitative basis for comparing Rupatadine's performance with its alternatives. The detailed methodologies and pathway diagrams offer a valuable resource for researchers and drug development professionals seeking to further investigate the nuanced effects of this and other anti-allergic compounds. This comprehensive understanding of both on- and off-target activities is crucial for the rational design and development of next-generation therapies for allergic and inflammatory diseases.
Rufast (Rupatadine) vs. Standard Second-Generation Antihistamines: A Comparative Analysis for Allergic Rhinitis and Chronic Urticaria
This guide provides a detailed comparative analysis of Rufast (Rupatadine) and standard second-generation antihistamines for the treatment of allergic rhinitis and chronic urticaria. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, mechanism of action, and experimental protocols.
Mechanism of Action
Rupatadine, the active ingredient in this compound, is a second-generation antihistamine with a dual mechanism of action. It is a selective antagonist of the histamine H1 receptor and also inhibits the platelet-activating factor (PAF) receptor.[1][2][3][4][5] This dual antagonism is believed to contribute to its efficacy in managing allergic conditions. Histamine is a primary mediator in allergic reactions, while PAF is involved in the inflammatory cascade.[6] Standard second-generation antihistamines, such as loratadine, cetirizine, desloratadine, and olopatadine, primarily act as selective H1 receptor antagonists.[6]
Below is a diagram illustrating the signaling pathway involved in the allergic response and the points of intervention for Rupatadine.
Caption: Mechanism of action of this compound (Rupatadine) compared to standard antihistamines.
Comparative Efficacy Data
Clinical studies have compared the efficacy of Rupatadine with other second-generation antihistamines in the treatment of seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR). The primary efficacy endpoint in many of these studies is the change in the Total Nasal Symptom Score (TNSS), which typically includes assessments of rhinorrhea, sneezing, nasal itching, and nasal obstruction.
| Comparison | Dosage | Primary Endpoint | Results | Reference |
| Rupatadine vs. Loratadine | Rupatadine 10 mg & 20 mg daily vs. Loratadine 10 mg daily | Mean Total Daily Symptom Score (mTDSS) | Rupatadine 10 mg and 20 mg showed a significantly lower mTDSS compared to Loratadine 10 mg. | [7] |
| Rupatadine vs. Desloratadine | Rupatadine 10 mg daily vs. Desloratadine 5 mg daily | Reduction in nasal and ocular symptoms | Rupatadine and Desloratadine were more effective than placebo in reducing baseline nasal and ocular symptoms, with no significant differences between the two active treatments. | [8] |
| Rupatadine vs. Olopatadine | Rupatadine vs. Olopatadine | Reduction in Total Nasal Symptom Score (TNSS) | Olopatadine showed a significantly higher reduction in TNSS compared to Rupatadine after 2 weeks of treatment. | [9][10] |
Comparative Safety and Tolerability
The safety profiles of Rupatadine and other second-generation antihistamines are generally favorable. The most commonly reported adverse events are somnolence, headache, and fatigue.[5]
| Comparison | Adverse Events | Results | Reference |
| Rupatadine vs. Loratadine | Headache, Somnolence | Headache was the most frequent non-serious adverse event with no significant difference between treatments. Somnolence was more frequent with Rupatadine 20 mg. | [7] |
| Rupatadine vs. Desloratadine | Overall adverse events | No significant differences in the incidence of adverse events were observed among Rupatadine, Desloratadine, and placebo. | [8] |
| Rupatadine vs. Olopatadine | Overall adverse events | The incidence of adverse effects was found to be less in the Olopatadine group compared to the Rupatadine group. | [9][10] |
| Long-term Safety (Rupatadine) | Treatment-emergent adverse events | In a 52-week open-label study, the most frequently reported adverse drug reaction was somnolence (9.7%). | [11] |
Experimental Protocols
The following provides an overview of the methodologies used in key comparative clinical trials.
Experimental Workflow: Randomized Controlled Trial
Caption: Generalized workflow for a randomized controlled trial comparing this compound.
Rupatadine vs. Loratadine for Seasonal Allergic Rhinitis[7]
-
Study Design: A randomized, double-blind, parallel-group, comparative study.
-
Participants: 339 patients with seasonal allergic rhinitis.
-
Treatment Groups:
-
Rupatadine 20 mg once daily (n=111)
-
Rupatadine 10 mg once daily (n=112)
-
Loratadine 10 mg once daily (n=116)
-
-
Duration: 2 weeks.
-
Primary Efficacy Variable: Mean total daily symptom score (mTDSS), assessing rhinorrhea, sneezing, nasal itching, nasal obstruction, conjunctival itching, tearing, and pharyngeal itching.
-
Safety Assessment: Recording of all adverse events.
Rupatadine vs. Desloratadine for Seasonal Allergic Rhinoconjunctivitis[8]
-
Study Design: A randomized, double-blind, multicenter, international, placebo-controlled study.
-
Participants: Patients over 12 years old with seasonal allergic rhinitis and a positive prick test to a relevant seasonal allergen.
-
Treatment Groups:
-
Rupatadine 10 mg
-
Desloratadine 5 mg
-
Placebo
-
-
Efficacy Assessment: Reduction in baseline nasal and ocular symptoms.
-
Safety Assessment: Incidence of adverse events.
Rupatadine vs. Olopatadine for Allergic Rhinitis[9][10]
-
Study Design: A 2-week, single-center, randomized, double-blind, parallel-group comparative clinical study.
-
Participants: 67 patients with allergic rhinitis.
-
Treatment Groups:
-
Rupatadine
-
Olopatadine
-
-
Efficacy Assessment: Total Nasal Symptom Score (TNSS) and change in total and differential eosinophil count.
-
Safety Assessment: Incidence of adverse effects.
Conclusion
Rupatadine (this compound) is an effective second-generation antihistamine for the treatment of allergic rhinitis and chronic urticaria, with a dual mechanism of action that includes antagonism of both histamine H1 and PAF receptors.[1][2][3][4][5] Comparative clinical trials have shown its efficacy to be comparable or, in some cases, superior to other standard second-generation antihistamines like loratadine and desloratadine.[7][8] However, one study indicated that olopatadine may offer a better efficacy and safety profile in allergic rhinitis.[9][10] The safety profile of Rupatadine is consistent with that of other second-generation antihistamines, with somnolence being a notable side effect, particularly at higher doses.[7] The choice of antihistamine may depend on individual patient response, tolerability, and the specific clinical context. Further head-to-head comparative studies with a broader range of second-generation antihistamines would be beneficial to further delineate the relative positioning of Rupatadine in the management of allergic disorders.
References
- 1. opsonin-pharma.com [opsonin-pharma.com]
- 2. Welcome to Opsonin Pharma [opsonin-pharma.com]
- 3. This compound 50ML | Opsonin Pharma Ltd | Order Online - OsudPotro [osudpotro.com]
- 4. This compound | 5 mg/5 ml | Oral Solution | রুফাস্ট ৫ মি.গ্রা./৫ মি.লি. ওরাল সল্যুসন | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. Rupatadine - Wikipedia [en.wikipedia.org]
- 6. Rupatadine in allergic rhinitis and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, parallel-group study, comparing the efficacy and safety of rupatadine (20 and 10 mg), a new PAF and H1 receptor-specific histamine antagonist, to loratadine 10 mg in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A direct comparison of efficacy between desloratadine and rupatadine in seasonal allergic rhinoconjunctivitis: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of efficacy, safety, and cost-effectiveness of rupatadine and olopatadine in patients of allergic rhinitis: A prospective, randomized, double-blind, parallel group study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of efficacy, safety, and cost-effectiveness of rupatadine and olopatadine in patients of allergic rhinitis: A prospective, randomized, double-blind, parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term safety and efficacy of rupatadine in Japanese patients with perennial allergic rhinitis: a 52-week open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Rufast (Rupatadine): A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of Rufast (Rupatadine). This compound is a second-generation, non-sedating antihistamine with a dual mechanism of action, functioning as both a selective histamine H1 receptor antagonist and a platelet-activating factor (PAF) antagonist.[1][2][3][4] This unique pharmacological profile contributes to its efficacy in the management of allergic conditions.[1] This document synthesizes experimental data to offer a clear correlation between its activity in laboratory settings and its clinical performance.
Mechanism of Action: A Dual Antagonistic Effect
Rupatadine's therapeutic effects stem from its ability to simultaneously block two key pathways involved in allergic and inflammatory responses.[4] It competitively and selectively inhibits the histamine H1 receptor, a cornerstone of antihistamine activity. Additionally, it antagonizes the platelet-activating factor (PAF) receptor, distinguishing it from many other antihistamines.[1][2][3] Both histamine and PAF are potent mediators that induce bronchoconstriction and increase vascular permeability, contributing significantly to the inflammatory process.[1][2] Furthermore, rupatadine has demonstrated other anti-allergic properties, including the inhibition of mast cell degranulation and the release of cytokines, such as tumor necrosis factor-alpha (TNF-α), from human mast cells and monocytes.[1][2][5]
In Vitro Activity
In vitro studies have been crucial in elucidating the specific molecular interactions and cellular effects of rupatadine. These experiments provide quantitative measures of its potency in inhibiting key inflammatory mediators.
Data Summary: In Vitro Inhibition
| Parameter | Assay | Cell Type | Stimulus | IC50 (μM) | Reference |
| Histamine Release | Histamine Release Assay | Dispersed canine skin mast cells | A23187 | 0.7 ± 0.4 | [5] |
| Histamine Release | Histamine Release Assay | Dispersed canine skin mast cells | Concanavalin A | 3.2 ± 0.7 | [5] |
| Histamine Release | Histamine Release Assay | Dispersed canine skin mast cells | Anti-IgE | 1.5 ± 0.4 | [5] |
| TNF-α Release | TNF-α Release Assay | Human mast cell line (HMC-1) | Not Specified | 2.0 ± 0.9 | [5] |
Experimental Protocols
Histamine and TNF-α Release Assays The inhibitory potential of rupatadine on histamine and TNF-α release was assessed using dispersed canine skin mast cells and the human HMC-1 cell line, respectively.[5]
-
Cell Preparation: Mast cell populations were prepared and treated with increasing concentrations of rupatadine.
-
Stimulation: The cells were then stimulated to induce degranulation and cytokine release.
-
Quantification: Histamine and TNF-α levels in the cell supernatants were measured after 15-30 minutes and 3 hours of activation, respectively.[5]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of rupatadine.
In Vivo Efficacy
The clinical relevance of rupatadine's in vitro activity is established through in vivo studies in human subjects. These trials evaluate its effectiveness in reducing the symptoms of allergic rhinitis and chronic urticaria.
Data Summary: Clinical Efficacy
| Indication | Study Design | Treatment Duration | Key Efficacy Endpoint | Result | Reference |
| Perennial Allergic Rhinitis | Randomized, placebo-controlled | 4 weeks | Reduction in Total Nasal Symptom Score (4NTSS) | Significant reduction vs. placebo (p < 0.0015) | [6] |
| Perennial Allergic Rhinitis | Open-label clinical trial | 52 weeks | Change in total 4 nasal symptom score | Statistically significant clinical benefit | [7] |
| Persistent Allergic Rhinitis | Open prospective study | 2 weeks | Reduction in general symptom scores | Significant reduction from baseline (p < 0.001) | [8] |
| Chronic Idiopathic Urticaria | Randomized, placebo-controlled | 4 weeks | Reduction in mean pruritus severity score and mean number of wheals | Significant reduction vs. placebo (p < 0.0001 for 20mg dose) | [9] |
Experimental Protocols
Clinical Trial for Perennial Allergic Rhinitis A representative in vivo study protocol involves a randomized, double-blind, placebo-controlled design to assess the efficacy and safety of rupatadine in patients with perennial allergic rhinitis.[6]
-
Patient Recruitment: Patients with a documented history of perennial allergic rhinitis are enrolled.
-
Randomization: Participants are randomly assigned to receive either rupatadine (e.g., 10 mg once daily) or a placebo.
-
Treatment Period: The treatment is administered over a defined period, typically several weeks.
-
Symptom Assessment: Patients record their nasal and non-nasal symptoms daily using a standardized scoring system (e.g., Total Nasal Symptom Score - 4NTSS).
-
Data Analysis: The change in symptom scores from baseline is compared between the rupatadine and placebo groups to determine efficacy.
Correlation and Conclusion
References
- 1. opsonin-pharma.com [opsonin-pharma.com]
- 2. Welcome to Opsonin Pharma [opsonin-pharma.com]
- 3. cdn.osudpotro.com [cdn.osudpotro.com]
- 4. Rupatadine - Wikipedia [en.wikipedia.org]
- 5. In vitro inhibitory effect of rupatadine on histamine and TNF-alpha release from dispersed canine skin mast cells and the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apjai-journal.org [apjai-journal.org]
- 7. Long-term safety and efficacy of rupatadine in Japanese patients with perennial allergic rhinitis: a 52-week open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Futura study: evaluation of efficacy and safety of rupatadine fumarate in the treatment of persistent allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
A Head-to-Head Comparison of Rufast and Imidacloprid for Integrated Pest Management
An objective analysis for researchers, scientists, and drug development professionals.
In the ongoing effort to develop effective and selective insecticides, a thorough understanding of the comparative performance of novel compounds against established alternatives is crucial. This guide provides a head-to-head comparison of Rufast™ (active ingredient: acrinathrin) and Imidacloprid, a widely used neonicotinoid. This analysis focuses on their distinct mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Introduction to the Compounds
This compound™ (Acrinathrin) is a synthetic pyrethroid insecticide and acaricide.[1][2][3] It is recognized for its contact and stomach action, targeting the nervous system of insects.[1][4] this compound is noted for its high selectivity and efficacy against thrips and mites, making it a valuable tool in Integrated Pest Management (IPM) programs.[2]
Imidacloprid is a systemic insecticide belonging to the neonicotinoid class.[5][6] It acts on the central nervous system of insects and is effective by both contact and ingestion.[5][7] As a systemic insecticide, it is absorbed by plants, making it effective against sucking insects.[8][9] Since 1999, imidacloprid has been one of the most widely used insecticides globally.[5]
Mechanism of Action
The distinct modes of action of this compound and Imidacloprid are fundamental to their selectivity and application in pest management.
This compound (Acrinathrin): A Pyrethroid's Effect on Sodium Channels
As a pyrethroid, acrinathrin's primary target is the voltage-gated sodium channels in the insect's nervous system. It binds to these channels, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing hyperexcitation of the nerve cells, followed by paralysis and death of the insect.
Imidacloprid: A Neonicotinoid's Impact on Nicotinic Acetylcholine Receptors
Imidacloprid targets the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[5][10] It mimics the action of the neurotransmitter acetylcholine but is not readily broken down by the enzyme acetylcholinesterase.[6] This leads to a persistent stimulation of the nAChRs, causing a blockage of the nicotinergic neuronal pathway, which results in paralysis and death.[5] Imidacloprid binds much more strongly to insect nAChRs than to mammalian receptors, which is the basis for its selective toxicity.[8]
Diagram: Comparative Signaling Pathways
The following diagrams illustrate the distinct signaling pathways affected by this compound (Acrinathrin) and Imidacloprid.
Caption: Mechanisms of action for this compound (Acrinathrin) and Imidacloprid.
Head-to-Head Performance Data
The following tables summarize key performance and toxicological data for this compound (Acrinathrin) and Imidacloprid.
Table 1: Efficacy Against Key Pests
| Compound | Target Pest | Efficacy Metric | Value | Reference |
| This compound | Thrips (e.g., Frankliniella occidentalis) | % Reduction | Up to 90% | [4] |
| Imidacloprid | Bean Flower Thrips (Megalurothrips usitatus) | Population Inhibition | Significant | [11] |
| Imidacloprid | German Cockroach (Blattella germanica) | % Reduction (12 weeks) | 90.9% | [12] |
| Imidacloprid | Cat Fleas (Ctenocephalides felis) | % Reduction (Day 34) | 90.8% | [13] |
Table 2: Toxicological Profile
| Compound | Test Organism | Toxicity Metric | Value | Reference |
| This compound | Mammals, Birds, Fish | Acute Toxicity | Low | [4] |
| Imidacloprid | Rat (oral) | LD50 | 380-650 mg/kg | [14] |
| Imidacloprid | Mouse (oral) | LD50 | 130-170 mg/kg | [14] |
| Imidacloprid | Rat (dermal) | LD50 | >5000 mg/kg | [7] |
| Imidacloprid | Bobwhite Quail | LD50 (14-day) | 152 mg a.i./kg | [5] |
| Imidacloprid | Honeybee | LD50 (acute oral) | 5-70 ng/bee | [5] |
| Imidacloprid | Aquatic Invertebrates | EC50 | 0.037 - 0.115 ppm | [5] |
Experimental Protocols
The data presented above are derived from standardized bioassays. Below are outlines of common methodologies used to evaluate insecticide efficacy.
A. Leaf-Dip Bioassay for Sucking Insects
This method is commonly used to assess the toxicity of systemic insecticides.
-
Preparation of Test Solutions: A series of concentrations of the test insecticide are prepared in an appropriate solvent. A control solution (solvent only) is also prepared.
-
Leaf Treatment: Leaves of a suitable host plant are dipped into the test solutions for a specified duration and then allowed to air dry.
-
Insect Exposure: A known number of test insects (e.g., aphids, whiteflies) are placed on the treated leaves within a petri dish or other suitable container.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The mortality data is corrected for control mortality and then subjected to probit analysis to determine the lethal concentration (e.g., LC50).
B. Glass-Vial Bioassay for Contact Insecticides
This method measures the toxicity of insecticides through direct contact.
-
Vial Coating: Glass vials are coated on the inside with a specific concentration of the insecticide dissolved in a volatile solvent like acetone. The solvent is then allowed to evaporate, leaving a residue of the insecticide.
-
Insect Introduction: A known number of insects are introduced into the treated vials.
-
Observation: The insects are observed for mortality at predetermined time intervals.
-
Data Analysis: The results are used to calculate the lethal concentration (LC50) or lethal time (LT50).
Diagram: Generalized Insecticide Bioassay Workflow
Caption: Generalized workflow for an insecticide bioassay.
Conclusion
This compound (Acrinathrin) and Imidacloprid are both effective insecticides but with distinct properties that dictate their optimal use.
-
This compound , as a selective pyrethroid, demonstrates high efficacy against specific pests like thrips and mites and is well-suited for inclusion in IPM programs due to its favorable toxicological profile for non-target organisms.[2][4]
-
Imidacloprid , a broad-spectrum systemic neonicotinoid, is highly effective against a wide range of sucking insects.[5][8] However, its high toxicity to pollinators, particularly honeybees, and aquatic invertebrates necessitates careful management of its application to mitigate environmental impact.[5][8]
The choice between these two compounds will depend on the target pest, the cropping system, and the overall goals of the pest management strategy, with an increasing emphasis on integrated approaches that minimize harm to beneficial species and the environment.
References
- 1. This compound| Alyaseen Agri [alyaseenagri.com]
- 2. CHEMINOVA Asia - Helping you grow - this compound [cheminova.asia]
- 3. Acrinathrin - Wikipedia [en.wikipedia.org]
- 4. elmoussem.tn [elmoussem.tn]
- 5. Imidacloprid - Wikipedia [en.wikipedia.org]
- 6. How Does Imidacloprid Work [laikebiotech.com]
- 7. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 8. Imidacloprid General Fact Sheet [npic.orst.edu]
- 9. Imidacloprid: A brief introduction [pestcontrolsupplies.co.uk]
- 10. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the effectiveness of imidacloprid and thiamethoxam via root irrigation against Megalurothrips usitatus (Thysanoptera: Thripidae) and its residual effects on cowpea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of imidacloprid and fipronil gels over synthetic pyrethroid and propoxur aerosols in control of German cockroaches (Dictyoptera: Blatellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of imidacloprid, selamectin, fipronil-(S)-methoprene, and metaflumizone against cats experimentally infested with Ctenocephalides felis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IMIDACLOPRID (JMPR 2001) [inchem.org]
Safety Operating Guide
Proper Disposal of Rufast: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of products marketed under the brand name "Rufast." It is crucial to note that "this compound" is used for at least two distinct products: an insecticide containing Acrinathrin and a pharmaceutical oral solution containing Rupatadine. The disposal procedures for these substances are significantly different due to their distinct chemical properties and regulatory classifications. This guide will address the proper disposal procedures for both, ensuring the safety of laboratory personnel and the environment.
This compound Insecticide (Active Ingredient: Acrinathrin)
This compound insecticide, containing the active ingredient Acrinathrin, is a synthetic pyrethroid used for controlling mites and other insects.[1] It is classified as a hazardous substance, toxic to aquatic life with long-lasting effects.[2][3] Therefore, its disposal must be handled with extreme care and in accordance with all applicable local, state, and federal regulations.
Quantitative Data Summary
| Parameter | Value/Instruction | Citation |
| UN Number | 3082 | [4] |
| Hazard Class | 9 (Miscellaneous hazardous materials) | [4] |
| Packing Group | III | [4] |
| Environmental Hazards | Marine Pollutant, Very toxic to aquatic life with long lasting effects. | [2][3] |
| Personal Protective Equipment (PPE) | Chemical resistant gloves, eye protection, protective clothing. | [3][5] |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Container Disposal | Triple-rinse with an appropriate solvent, collecting the rinsate as hazardous waste. Puncture and dispose of the container in accordance with local regulations. Never reuse empty containers. | [6][7] |
Experimental Protocols
Spill Cleanup Protocol:
In the event of a spill of this compound insecticide, the following steps should be taken:
-
Ensure Personal Safety: Immediately put on the required Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection, and protective clothing.[3]
-
Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[2]
-
Absorb the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to absorb the spilled liquid.
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil into a sealable, properly labeled container for hazardous waste.[2]
-
Decontaminate the Area: Clean the spill area with a detergent and water solution. Collect the cleaning solution as hazardous waste.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste through a licensed disposal facility.[2]
Disposal Workflow
Caption: Disposal workflow for this compound Insecticide (Acrinathrin).
This compound Oral Solution (Active Ingredient: Rupatadine)
This compound oral solution contains Rupatadine, an antihistamine used for the symptomatic treatment of allergic rhinitis and urticaria.[8] As a pharmaceutical product, its disposal is governed by regulations for medicinal waste. Improper disposal can lead to environmental contamination and potential harm to human health.[9]
Quantitative Data Summary
| Parameter | Disposal Method | Citation |
| Primary Recommended Disposal | Drug take-back programs sponsored by communities or law enforcement. | [10][11] |
| Alternative Disposal (if take-back is unavailable) | Dispose in household trash after taking precautions. | [10] |
| Household Trash Disposal Steps | 1. Mix the liquid with an undesirable substance (e.g., dirt, cat litter, used coffee grounds). 2. Place the mixture in a sealed container (e.g., resealable plastic bag). 3. Throw the container in the household trash. 4. Remove all personal information from the prescription label on the empty bottle before disposing of it. | [10][11] |
| Prohibited Disposal Methods | Do not pour down the sink or toilet unless specifically instructed to do so by the product labeling. | [10][12] |
Experimental Protocols
There are no experimental protocols for the disposal of this compound oral solution in a laboratory setting beyond the recommended disposal procedures for pharmaceutical waste. The primary goal is to prevent the active pharmaceutical ingredient from entering the water supply and to render the medication unappealing and irretrievable.
Disposal Workflow
Caption: Disposal decision workflow for this compound Oral Solution (Rupatadine).
References
- 1. Acrinathrin (Ref: RU 38702) [sitem.herts.ac.uk]
- 2. luxembourg.co.il [luxembourg.co.il]
- 3. luxembourg.co.il [luxembourg.co.il]
- 4. ag.fmc.com [ag.fmc.com]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 7. cdc.gov [cdc.gov]
- 8. opsonin-pharma.com [opsonin-pharma.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. fda.gov [fda.gov]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
- 12. medicines.org.uk [medicines.org.uk]
Essential Safety and Logistical Information for Handling Rufast
This guide provides crucial safety and logistical information for handling "Rufast," a trade name that can refer to two distinct active ingredients: Acrinathrin, an insecticide, or Rupatadine, an antihistamine. Given the context of laboratory safety and chemical handling for research professionals, this document will primarily focus on this compound containing Acrinathrin, while also providing necessary safety information for Rupatadine. It is imperative to verify the active ingredient of your specific "this compound" product by consulting its Safety Data Sheet (SDS).
Identifying Your Product
Before handling any product labeled "this compound," confirm the active ingredient. This information is critical for implementing the correct safety procedures.
-
This compound as Acrinathrin: An insecticide and acaricide used in agricultural and environmental research.[1][2][3] It is a pyrethroid and is effective against pests like thrips and mites.[3][4][5]
-
This compound as Rupatadine: An antihistamine used in pharmaceutical research and development.[6][7][8][9]
This compound (Acrinathrin): Personal Protective Equipment and Handling
Acrinathrin is a pyrethroid insecticide that is toxic to aquatic organisms and can be harmful if inhaled.[10] Adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound (Acrinathrin) in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[11] | To prevent inhalation of aerosolized particles or vapors, especially during mixing, pouring, or spraying.[12][13] The specific cartridge type should be selected based on the solvent used in the formulation. |
| Hands | Unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[11][12] | To prevent dermal absorption, which is a primary route of pesticide exposure.[11] Avoid leather or cotton gloves as they can absorb and retain the chemical.[12] |
| Eyes | Snug-fitting safety goggles or a full-face shield.[12][13] | To protect against splashes and aerosols that can cause eye irritation or injury.[14] |
| Body | Long-sleeved coveralls or a chemical-resistant suit (e.g., Tyvek).[14][15] | To minimize skin contact with spills or sprays. For tasks with a high risk of contamination, a waterproof apron over coveralls is recommended.[15] |
| Feet | Chemical-resistant boots. | To protect against spills. Pants should be worn outside of boots to prevent chemicals from entering.[13] |
Operational Plan: Handling and Storage
Workflow for Safe Handling of this compound (Acrinathrin)
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[16]
-
Keep in the original, tightly closed container.[16]
-
The storage area should be secured and accessible only to authorized personnel.[17]
-
Do not store with food, feed, or other incompatible materials such as strong acids, bases, and oxidizing agents.[10]
Disposal Plan
All waste generated from handling this compound (Acrinathrin) must be treated as hazardous waste.
Disposal Workflow
Key Disposal Steps:
-
Excess Product: Do not pour excess this compound down the drain.[16] Collect all excess material in a designated, labeled hazardous waste container.[16]
-
Empty Containers: Triple-rinse empty containers. The rinsate should be collected and used as part of a subsequent application or disposed of as hazardous waste.[18][19] Never reuse empty pesticide containers.[17][20]
-
Contaminated Materials: All contaminated PPE and cleaning materials should be collected in a sealed bag and disposed of as hazardous waste.[16]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[20]
This compound (Rupatadine): Personal Protective Equipment and Handling
While generally considered less hazardous than the insecticide, proper handling of Rupatadine in a research setting is still crucial to avoid exposure and contamination.[7]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound (Rupatadine) in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Not generally required for handling solid forms. Use a dust mask or respirator if creating aerosols or fine powders. | To prevent inhalation of airborne particles.[8] |
| Hands | Standard laboratory gloves (e.g., Nitrile). | To prevent skin contact. |
| Eyes | Safety glasses with side shields. | To protect eyes from dust or splashes. |
| Body | Laboratory coat. | To protect clothing and skin from contamination. |
Operational Plan: Handling and Storage
Logical Relationship for Safe Handling of this compound (Rupatadine)
Storage:
-
Store in a cool, dry place in a tightly sealed container.[8]
-
Keep away from strong oxidizing agents.[9]
Disposal Plan
Dispose of Rupatadine waste in accordance with institutional guidelines for chemical waste. While not classified as hazardous under GHS, it should not be disposed of in the regular trash or sewer.[7] Consult your institution's environmental health and safety department for specific disposal protocols.
References
- 1. agroinput.am [agroinput.am]
- 2. Acrinathrin - Wikipedia [en.wikipedia.org]
- 3. CHEMINOVA Asia - Helping you grow - this compound [cheminova.asia]
- 4. This compound E-Flo Insecticide Acaricide Thrips Acrynatrin Cheminova - Buy Online on www.perfarelalbero.it [perfarelalbero.it]
- 5. agroduka.com [agroduka.com]
- 6. This compound | 10 mg | Tablet | রুফাস্ট ১০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ag.fmc.com [ag.fmc.com]
- 11. extension.missouri.edu [extension.missouri.edu]
- 12. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 13. Personal Protective Equipment for Pesticides for Trainers and Supervisors | Ohioline [ohioline.osu.edu]
- 14. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 15. Pesticide use and personal protective equipment [health.vic.gov.au]
- 16. luxembourg.co.il [luxembourg.co.il]
- 17. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 18. umass.edu [umass.edu]
- 19. youtube.com [youtube.com]
- 20. Disposal of Pesticides [npic.orst.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
